molecular formula C8H6N2O3 B1298374 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 23814-14-4

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B1298374
CAS No.: 23814-14-4
M. Wt: 178.14 g/mol
InChI Key: YIGYJEWJHOCKSR-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGYJEWJHOCKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354737
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23814-14-4
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as antagonists for the 5-HT3 and 5-HT4 receptors, as well as potential anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination. This information is critical for its application in drug design, formulation development, and quality control.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for the identification and characterization of the compound.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[3][4]
Molecular Weight 178.14 g/mol [3][4]
Melting Point >300 °CCommercial Supplier Data
CAS Number 23814-14-4[4]

Computed Physicochemical Properties:

PropertyValueSource
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 87.2 Ų[4]
LogP (predicted) 1.15[4]

Experimental Protocols

Accurate determination of physical properties is paramount for the consistent and reliable use of any chemical compound in research and development. The following sections detail the experimental methodologies for key physical properties.

Melting Point Determination by Capillary Method

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for designing appropriate formulations and for understanding its behavior in biological systems.

Principle: A standardized amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed. For quantitative analysis, the concentration of the saturated solution is determined.

Qualitative Solubility Testing:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) in small portions.

  • Agitate the mixture vigorously for 1-2 minutes after each addition.

  • Observe and record whether the solid dissolves completely, partially, or not at all. The solubility can be classified as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Capillary Electrophoresis

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity.

Principle: Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. The mobility of an ionizable compound is dependent on its charge, which changes with the pH of the buffer. By measuring the mobility of this compound across a range of pH values, its pKa can be determined.[5]

Experimental Workflow:

pKa_Determination cluster_prep Sample and Buffer Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis Sample Prepare stock solution of the compound Injection Inject sample into capillary Sample->Injection Buffers Prepare a series of buffers with varying pH Buffers->Injection Separation Apply voltage and separate based on mobility Injection->Separation Detection Detect migration time using UV detector Separation->Detection Mobility Calculate electrophoretic mobility at each pH Detection->Mobility Plot Plot mobility vs. pH Mobility->Plot pKa Determine pKa from the inflection point of the curve Plot->pKa

Figure 1: Workflow for pKa determination using capillary electrophoresis.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of benzimidazole derivatives has been shown to interact with several biological targets. A notable example is their activity as antagonists of the serotonin 5-HT3 receptor.[1]

Hypothesized 5-HT3 Receptor Antagonism Workflow:

The following diagram illustrates a potential experimental workflow to investigate the 5-HT3 receptor antagonist activity of this compound.

Figure 2: Experimental workflow for evaluating 5-HT3 receptor antagonism.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound and outlines standard experimental protocols for their determination. While foundational data exists, further research is required to establish a comprehensive profile, particularly concerning its solubility in a wider range of pharmaceutically relevant solvents and a more detailed exploration of its biological mechanism of action. The provided methodologies offer a robust framework for researchers to generate these critical data points, thereby facilitating the advancement of this compound in drug discovery and development pipelines.

References

In-Depth Technical Guide: Spectral and Experimental Data of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS No: 23814-14-4). The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

IUPAC Name: 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid Molecular Formula: C₈H₆N₂O₃ Molecular Weight: 178.14 g/mol [1] Appearance: Light brown to brown solid

Spectral Data

The following tables summarize the key spectral data for this compound, providing a spectral fingerprint for identification and characterization.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.97s-1HNH
10.82s-1HNH
7.61dd1.5, 8.21HAr-H
7.46app. s-1HAr-H
6.99d8.21HAr-H

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: Infrared (IR) Spectral Data
Wavenumber (νₘₐₓ) cm⁻¹Description
3093N-H Stretching
1699C=O Stretching (Carboxylic Acid)
1685C=O Stretching (Urea)
1676C=C Aromatic Stretching
1306C-N Stretching

Sample Preparation: Neat

Experimental Protocols

General Spectroscopic Analysis Methodology

The following outlines the general procedures for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the data can be acquired using the neat solid on a universal attenuated total reflectance (ATR) accessory. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a standard HPLC system equipped with a C18 column and a UV detector. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common method. A purity of ≥98.0% is commercially available.

Synthesis of Benzimidazole Derivatives: A General Overview

For instance, the synthesis of the related compound, 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile, is achieved by reacting 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole in tetrahydrofuran (THF). The reaction mixture is stirred for an extended period, followed by solvent removal and purification by silica gel column chromatography[2]. A similar approach, starting with 3,4-diaminobenzoic acid, could potentially yield the target molecule.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Synthesis_Workflow Start 3,4-Diaminobenzoic Acid (Starting Material) Reaction Cyclization Reaction in an aprotic solvent (e.g., THF) Start->Reaction Reagent Carbonylating Agent (e.g., CDI, Phosgene) Reagent->Reaction Workup Reaction Work-up (Solvent removal, extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-oxo-2,3-dihydro-1H-benzo[d]imidazole- 5-carboxylic acid Purification->Product

Caption: Generalized synthetic workflow for 2-oxo-benzimidazole derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data HPLC_Data Purity (%) HPLC->HPLC_Data

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid (CAS 23814-14-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid (CAS 23814-14-4), a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1][2] This document details the physicochemical properties, synthesis, and potential biological significance of this specific derivative, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols and visual representations of chemical structures and potential synthetic pathways are included to support researchers in their scientific endeavors.

Physicochemical Properties

2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid, also known as 2-hydroxy-1H-benzimidazole-5-carboxylic acid, possesses a rigid, planar structure amenable to various intermolecular interactions, a key feature for its potential as a pharmacophore.[1]

Table 1: Physicochemical Data for 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid

PropertyValueReference
CAS Number 23814-14-4[3][4]
Molecular Formula C₈H₆N₂O₃[3][4][5]
Molecular Weight 178.14 g/mol [4][5]
IUPAC Name 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid[5]
Synonyms 2-hydroxy-1H-benzimidazole-5-carboxylic acid, 2,3-dihydro-2-oxobenzimidazole-5-carboxylic acid[6]
Appearance Solid
Purity ≥98% (Commercially available)
Storage Ambient Temperature

Chemical Structure

The chemical structure of 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid consists of a fused benzene and imidazole ring system, with an oxo group at the 2-position of the imidazole ring and a carboxylic acid group at the 5-position of the benzene ring.

Caption: Chemical structure of the title compound.

Synthesis

The synthesis of 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves the cyclization of a substituted o-phenylenediamine derivative. A common and direct approach is the reaction of 3,4-diaminobenzoic acid with a carbonyl-containing reagent such as urea or a phosgene derivative. This method provides an efficient route to the benzimidazolone core.[7][8]

General Experimental Protocol: Synthesis from 3,4-Diaminobenzoic Acid and Urea

This protocol is a generalized procedure based on established methods for the synthesis of benzimidazolones from o-phenylenediamines and urea.[7][8]

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • A mixture of 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5-2 equivalents) is placed in a round-bottom flask.

  • Concentrated hydrochloric acid is added dropwise to the mixture with stirring.

  • The reaction mixture is heated to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid.

G start Start: 3,4-Diaminobenzoic Acid + Urea step1 Add Concentrated HCl start->step1 step2 Heat to Reflux (2-4 hours) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Cold Water step4->step5 step6 Recrystallize from Ethanol/Water step5->step6 end End: Pure Product step6->end

Caption: Synthetic workflow for the title compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Aromatic protons on the benzene ring, N-H protons of the imidazole ring, and the acidic proton of the carboxylic acid (typically downfield, >10 ppm).
¹³C NMR Carbonyl carbons of the urea and carboxylic acid moieties (typically in the 150-180 ppm range), and aromatic carbons.
IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch from the urea (around 1700-1750), and C=O stretch from the carboxylic acid (around 1680-1710).
Mass Spec (m/z) Molecular ion peak [M]+ at approximately 178.04.

Biological Activity and Potential Applications

The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][9][10] The 2-oxo-benzimidazole (benzimidazolone) core, in particular, is present in several biologically active compounds and clinical candidates.[11]

Derivatives of the closely related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been synthesized and evaluated as potent 5-HT3 receptor antagonists, suggesting potential applications in managing nausea and vomiting.[12][13] Furthermore, various benzimidazole derivatives have been investigated for their inhibitory activity against a range of biological targets.[11]

The specific biological targets and mechanism of action for 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid have not been extensively reported. However, its structural features suggest it could be a valuable starting point for the design and synthesis of novel therapeutic agents. The carboxylic acid moiety provides a handle for further chemical modification to explore structure-activity relationships and optimize pharmacokinetic properties.

G cluster_Core Core Compound cluster_Scaffold Pharmacological Scaffold cluster_Activities Potential Biological Activities cluster_Applications Potential Applications Core 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid Scaffold Benzimidazolone Scaffold Core->Scaffold is a DrugDiscovery Drug Discovery Lead Core->DrugDiscovery can be used as Antagonist 5-HT3 Receptor Antagonist Scaffold->Antagonist may lead to Anticancer Anticancer Agent Scaffold->Anticancer may lead to Antiviral Antiviral Agent Scaffold->Antiviral may lead to Other Other Therapeutic Targets Scaffold->Other may lead to SAR Structure-Activity Relationship Studies DrugDiscovery->SAR informs

Caption: Potential research pathways for the title compound.

Safety and Handling

According to available safety data, 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid is considered hazardous.[5][14]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[15]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[14]

Conclusion

2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid is a valuable heterocyclic compound with a scaffold that is prevalent in many biologically active molecules. While specific experimental data on its properties and biological activity are limited in the current literature, its structural features make it an attractive candidate for further investigation in drug discovery and medicinal chemistry. This technical guide provides a foundational understanding of this compound and serves as a resource for researchers interested in exploring its potential. Further empirical studies are necessary to fully elucidate its physicochemical properties, spectroscopic profile, and pharmacological potential.

References

In-depth Technical Guide: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry. While the definitive crystal structure for the parent compound is not publicly available, this document outlines the established methodologies for the synthesis and crystallographic analysis of closely related analogues. Furthermore, it delves into the notable biological activities of this class of molecules, particularly their roles as serotonin receptor antagonists and potential antitumor agents. This guide serves as a foundational resource, offering detailed experimental protocols and conceptual frameworks to support further research and development in this area.

Physicochemical Properties

Key physicochemical properties for this compound, based on computational and database entries, are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃PubChem[1]
Molecular Weight 178.14 g/mol PubChem[1]
IUPAC Name 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acidPubChem[1]
CAS Number 23814-14-4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Crystallization: A Representative Protocol

While the specific crystal structure of this compound is not available in open-access crystallographic databases, this section provides a detailed, representative protocol for the synthesis and single-crystal X-ray diffraction analysis of a related benzimidazole derivative. This protocol is a composite of established methods in the literature.

Synthesis of a Benzimidazole Carboxylic Acid Derivative

A common route for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. A one-pot synthesis method is often employed for its efficiency.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) and a substituted benzaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reduction and Cyclization: Add sodium dithionite (Na₂S₂O₄) (3-4 equivalents) to the mixture. Heat the reaction mixture to 90°C and stir for 3-4 hours. The reaction progression can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then pour it onto crushed ice. The resulting precipitate is the ester form of the benzimidazole derivative.

  • Hydrolysis: Collect the solid by filtration and then hydrolyze it by refluxing with an excess of sodium hydroxide in ethanol to yield the carboxylic acid.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain crystals suitable for X-ray diffraction.

G General Synthesis Workflow for Benzimidazole Carboxylic Acids cluster_synthesis Synthesis cluster_purification Purification & Crystallization A o-Phenylenediamine Derivative C One-pot Reaction (DMSO, Na2S2O4, 90°C) A->C B Substituted Benzaldehyde B->C D Ester Intermediate C->D Reductive Cyclization E Base Hydrolysis (NaOH, Ethanol, Reflux) D->E F Benzimidazole Carboxylic Acid E->F G Recrystallization (e.g., Ethanol/Water) F->G H Single Crystals G->H

General synthesis workflow for benzimidazole carboxylic acids.
Single-Crystal X-ray Diffraction

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Processing: The collected diffraction data are processed using appropriate software (e.g., CrysAlisPro) for cell refinement, data reduction, and absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Visualization and Analysis: The final crystal structure is visualized using software such as OLEX2 or Mercury to analyze bond lengths, bond angles, and intermolecular interactions.

G Workflow for Single-Crystal X-ray Diffraction A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Cell Refinement, Reduction) C->D E Structure Solution (Direct Methods - SHELXS) D->E F Structure Refinement (Full-matrix least-squares - SHELXL) E->F G Analysis of Crystal Structure (Bond lengths, angles, interactions) F->G

Workflow for single-crystal X-ray diffraction.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activities, primarily as antagonists for serotonin (5-HT) receptors and as potential antitumor agents.

Serotonin Receptor Antagonism

Several studies have synthesized and evaluated derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid as potent 5-HT₃ and 5-HT₄ receptor antagonists.[2][3][4][5] These receptors are involved in various physiological processes, and their modulation is a key strategy in the treatment of conditions like chemotherapy-induced nausea and vomiting, and irritable bowel syndrome.

The antagonistic activity of these compounds at the 5-HT₃ receptor, a ligand-gated ion channel, involves blocking the binding of serotonin, thereby preventing the influx of cations and subsequent neuronal depolarization.

G Mechanism of 5-HT3 Receptor Antagonism cluster_normal Normal Physiological Response cluster_antagonism Antagonism by Benzimidazole Derivative Serotonin Serotonin (5-HT) Receptor_A 5-HT3 Receptor Serotonin->Receptor_A Binds IonChannel_A Ion Channel (Open) Receptor_A->IonChannel_A Activates Depolarization Neuronal Depolarization IonChannel_A->Depolarization Cation Influx Signal_A Signal Transduction Depolarization->Signal_A Antagonist 2-oxo-benzimidazole Derivative Receptor_B 5-HT3 Receptor Antagonist->Receptor_B Blocks Binding Site IonChannel_B Ion Channel (Closed) Receptor_B->IonChannel_B No Activation NoSignal Blocked Signal Transduction IonChannel_B->NoSignal

Mechanism of 5-HT3 receptor antagonism.
Antitumor Activity

Derivatives of benzimidazole-5-carboxylic acid have also been investigated for their potential as antitumor agents.[6] Some of these compounds have demonstrated potent growth-inhibitory activity against various human cancer cell lines. The proposed mechanism of action for some of these derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[6] By inhibiting this enzyme, the compounds can induce apoptosis in rapidly dividing cancer cells.

Conclusion

This compound and its analogues represent a versatile scaffold in medicinal chemistry. While a definitive crystal structure for the parent compound remains to be publicly documented, the established protocols for synthesis and crystallographic analysis of related structures provide a solid foundation for further investigation. The demonstrated biological activities, particularly as serotonin receptor antagonists and potential topoisomerase II inhibitors, underscore the therapeutic potential of this class of compounds. This guide provides the necessary technical and conceptual framework to aid researchers and scientists in advancing the study and application of these promising molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, outlines a comprehensive experimental protocol, and presents the expected analytical and spectroscopic data for the characterization of the title compound. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of benzimidazolone derivatives.

Introduction

Benzimidazoles and their derivatives are a prominent class of heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-oxo-benzimidazole (benzimidazolone) core, in particular, is a key structural motif in a number of pharmacologically active agents. The incorporation of a carboxylic acid functional group at the 5-position of the benzimidazolone scaffold provides a valuable handle for further chemical modifications, such as amide or ester formation, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

This guide focuses on the synthesis of this compound from commercially available starting materials and its subsequent characterization using modern analytical techniques.

Synthesis

The synthesis of this compound is most effectively achieved through the cyclization of 3,4-diaminobenzoic acid with a suitable carbonylating agent. Among the various options, N,N'-carbonyldiimidazole (CDI) offers a mild and efficient method for the formation of the 2-oxo-benzimidazolone ring system. An alternative, more classical approach involves the use of urea.

Synthetic Scheme

r1 3,4-Diaminobenzoic Acid plus + r2 N,N'-Carbonyldiimidazole (CDI) arrow p1 This compound arrow->p1

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 3,4-Diaminobenzoic acid (97%)

  • N,N'-Carbonyldiimidazole (CDI, 97%)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the suspension at room temperature.

  • Addition of CDI: In a single portion, add N,N'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid).

  • Workup:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.

    • To the resulting residue, add 100 mL of deionized water.

    • Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

    • Dry the crude product under vacuum at 60 °C for 12 hours.

    • Further purification can be achieved by recrystallization from hot water or an ethanol/water mixture to yield the title compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
Appearance Off-white to light brown solid
CAS Number 23814-14-4
Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of the target molecule and data from closely related analogues.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~11.0br s1HN-H (amide)
~10.8br s1HN-H (amide)
~7.6d1HAr-H (H-4)
~7.5dd1HAr-H (H-6)
~7.0d1HAr-H (H-7)

Note: The two N-H protons of the benzimidazolone ring may appear as two distinct broad singlets or a single broad singlet depending on the solvent and temperature. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~155C=O (amide)
~135Ar-C
~130Ar-C
~125Ar-C
~120Ar-CH
~110Ar-CH
~108Ar-CH

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
~3200MediumN-H stretch (amide)
~1700StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (amide)
~1620, ~1500MediumC=C stretch (aromatic)
~1300MediumC-O stretch, O-H bend
~1250MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zInterpretation
177.03[M-H]⁻

Experimental Workflow Diagram

start Start: 3,4-Diaminobenzoic Acid and CDI in Anhydrous THF react Stir at Room Temperature under N₂ for 16-24h start->react monitor Monitor by TLC react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate Reaction Complete add_water Add Deionized Water concentrate->add_water acidify Acidify to pH 2-3 with 1M HCl add_water->acidify precipitate Cool in Ice Bath to Complete Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Deionized Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Hot Water/Ethanol dry->recrystallize characterize Characterization: NMR, IR, MS recrystallize->characterize end End: Pure Product characterize->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The provided experimental protocol and predicted characterization data serve as a solid foundation for researchers to successfully prepare and validate this valuable chemical entity. The synthetic accessibility and the presence of a versatile carboxylic acid handle make this compound an attractive building block for the development of new pharmaceuticals and functional organic materials.

A Technical Guide to the Biological Activity of the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry. While the parent molecule itself is not extensively characterized for direct biological activity, its derivatives have been the subject of significant research, revealing potent and selective modulation of key physiological targets. This technical guide provides an in-depth overview of the biological activities associated with this scaffold, with a primary focus on its role in the development of serotonin receptor modulators. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the principal assays are provided, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying pharmacology and experimental design.

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This structural motif is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities. The inherent drug-like properties of the benzimidazole core, including its ability to participate in hydrogen bonding and its rigid, planar structure, make it an attractive starting point for the design of novel therapeutic agents. The this compound variant of this scaffold has proven to be particularly fruitful in the discovery of potent ligands for serotonin receptors.

Biological Activities of Derivatives

Research into the biological activity of the this compound scaffold has predominantly focused on derivatives where the carboxylic acid at the 5-position is modified, or where substitutions are made at the N1 position of the imidazole ring. These modifications have led to the discovery of compounds with significant activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT3 and 5-HT4 subtypes.

5-HT3 Receptor Antagonism

A significant area of investigation has been the development of derivatives of this compound as potent and selective antagonists of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and gastrointestinal motility. Antagonists of this receptor are clinically used as antiemetics, particularly in the context of chemotherapy.

Derivatives of the core scaffold, particularly esters and amides, have been synthesized and evaluated for their 5-HT3 antagonistic activity. These studies have revealed that specific structural features, such as the presence of a basic azabicycloalkyl moiety, can significantly enhance potency.

5-HT4 Receptor Modulation

Derivatives of the this compound scaffold have also been explored as ligands for the 5-HT4 receptor. This G-protein coupled receptor is primarily found in the gastrointestinal tract, bladder, and central nervous system, and is involved in regulating gastrointestinal motility.

Modifications to the core structure, particularly the introduction of a piperazine moiety in carboxamide derivatives, have yielded compounds with high affinity for the 5-HT4 receptor. Interestingly, subtle changes in the substituents on the benzimidazole and piperazine rings can switch the pharmacological profile from antagonist to partial agonist.

Quantitative Data Presentation

The following tables summarize the quantitative data for the biological activity of key derivatives of this compound.

Table 1: 5-HT3 Receptor Antagonist Activity of Selected Derivatives

CompoundModificationKi (nM) aED50 (nM/kg, i.v.) b
12a (DA 6215) endo-azabicycloalkyl amide3.81
ICS 205930 (Reference) -22.1
7a endo-azabicycloalkyl ester--
12b ---
12h exo-azabicycloalkyl amide--

a Determined by radioligand binding assay using [3H]ICS 205930.[1] b Determined by the 5-HT-induced von Bezold-Jarisch reflex in rats.[1]

Table 2: 5-HT4 Receptor Affinity and Functional Activity of Selected Carboxamide Derivatives

Compound3-Benzimidazole Substituent4-Piperazine SubstituentKi (nM) cpKbdIntrinsic Activity (i.a.) e
5a IsopropylMethyl≥ 38.9-0.94
5h IsopropylButyl-7.94Antagonist
- Ethyl-6.7 - 75.46.19 - 7.73Antagonist
- Cyclopropyl-6.7 - 75.46.19 - 7.73Antagonist
BIMU 8 (Reference) ----0.70

c Determined by radioligand binding assay.[2] d Antagonist activity determined in rat esophageal tunica muscularis mucosae.[2] e Partial agonist activity determined in rat esophageal tunica muscularis mucosae.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of the Core Scaffold

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general and common method for the synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as aldehydes followed by oxidation). For the target molecule, this would typically involve the reaction of 3,4-diaminobenzoic acid with a suitable carbonyl-containing compound, such as urea or phosgene, followed by cyclization.

Radioligand Binding Assay for 5-HT3 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the 5-HT3 receptor.

  • Source of Receptor: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from rat cerebral cortex.

  • Radioligand: [3H]ICS 205930 or a similar high-affinity 5-HT3 antagonist radioligand.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

    • Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound.

    • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Von Bezold-Jarisch Reflex Assay in Rats

This in vivo assay is used to assess the functional antagonist activity of compounds at the 5-HT3 receptor.

  • Animal Model: Anesthetized rats (e.g., Sprague-Dawley).

  • Procedure:

    • Anesthesia and Instrumentation: Anesthetize the rat (e.g., with urethane) and cannulate the trachea, jugular vein, and carotid artery for artificial respiration, drug administration, and blood pressure monitoring, respectively. Record heart rate from the arterial pressure pulse.

    • Induction of Reflex: Administer a bolus intravenous injection of 5-HT or a selective 5-HT3 agonist (e.g., phenylbiguanide) to induce the von Bezold-Jarisch reflex, which is characterized by a transient bradycardia and hypotension.

    • Antagonist Administration: Administer the test compound intravenously at various doses.

    • Challenge: After administration of the test compound, re-administer the 5-HT3 agonist to assess the degree of inhibition of the reflex.

  • Data Analysis: The dose of the antagonist that produces a 50% reduction in the 5-HT-induced bradycardia (ED50) is calculated.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the 5-HT4 receptor.

  • Source of Receptor: Membranes from guinea-pig striatum or hippocampus, or cells expressing the 5-HT4 receptor.

  • Radioligand: [3H]-GR113808.

  • Procedure: The procedure is similar to the 5-HT3 radioligand binding assay, involving membrane preparation, incubation with the radioligand and test compound, filtration, and quantification of bound radioactivity.

  • Data Analysis: Calculation of IC50 and Ki values is performed as described for the 5-HT3 receptor binding assay.

Rat Esophageal Tunica Muscularis Mucosae (TMM) Functional Assay

This in vitro functional assay is used to characterize the agonist or antagonist activity of compounds at the 5-HT4 receptor.

  • Tissue Preparation: Isolate the esophagus from a rat and prepare strips of the tunica muscularis mucosae.

  • Experimental Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Procedure:

    • Pre-contraction: Contract the tissue with an agent such as carbachol.

    • Agonist/Antagonist Addition:

      • For agonists: Add cumulative concentrations of the test compound to elicit a relaxation response.

      • For antagonists: Incubate the tissue with the test compound for a set period before adding a 5-HT4 agonist (like 5-HT) to generate a concentration-response curve.

  • Data Analysis:

    • For agonists: The potency (EC50) and intrinsic activity (relative to a full agonist like 5-HT) are determined.

    • For antagonists: The antagonist potency is expressed as a pKb value, calculated from the shift in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) or Antagonist Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Na_Ca Na+, Ca2+ Influx Receptor->Na_Ca Channel Opens Depolarization Membrane Depolarization Response Cellular Response (e.g., neurotransmitter release) Depolarization->Response Na_Ca->Depolarization

Caption: 5-HT3 Receptor Signaling Pathway.

G 5-HT4 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) or Agonist/Antagonist Receptor 5-HT4 Receptor (GPCR) Serotonin->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response

Caption: 5-HT4 Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow A Membrane Preparation B Incubation: Membranes + Radioligand + Test Compound A->B C Filtration B->C D Washing C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Radioligand Binding Assay Workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective modulators of serotonin receptors. The extensive research into its derivatives has yielded compounds with high affinity for both 5-HT3 and 5-HT4 receptors, demonstrating the versatility of this chemical core. The structure-activity relationships established for these derivatives provide a strong foundation for the future design of novel therapeutic agents targeting serotonergic systems. Further exploration of this scaffold may uncover additional biological activities and lead to the development of new treatments for a range of disorders.

References

An In-Depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and its application as a versatile building block in the design and development of novel therapeutic agents. Particular focus is given to its role in the generation of potent 5-HT receptor antagonists and kinase inhibitors.

Physicochemical Properties of the Core Scaffold

This compound possesses a rigid, bicyclic structure with a carboxylic acid moiety that serves as a key handle for chemical modification. Its physical and chemical properties make it an attractive starting point for library synthesis in drug discovery programs.

PropertyValueReference
Molecular Formula C₈H₆N₂O₃--INVALID-LINK--
Molecular Weight 178.14 g/mol --INVALID-LINK--
IUPAC Name 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid--INVALID-LINK--
CAS Number 23814-14-4--INVALID-LINK--
Hydrogen Bond Donors 3--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
LogP (calculated) 0.8--INVALID-LINK--

Synthesis of the Core Building Block

The synthesis of this compound is typically achieved through the cyclization of 3,4-diaminobenzoic acid with a carbonyl equivalent. A common and efficient method involves the reaction with urea.

Experimental Protocol: Synthesis from 3,4-Diaminobenzoic Acid and Urea

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Concentrated Hydrochloric Acid

  • Activated Charcoal

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Combine 3,4-diaminobenzoic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 130-140 °C with stirring for 2-4 hours.

  • Cool the reaction mixture and dissolve the resulting solid in hot deionized water.

  • Add activated charcoal and boil for 15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Applications in the Synthesis of Bioactive Molecules

The carboxylic acid and the N-H groups of the benzimidazolone core provide convenient points for derivatization, allowing for the exploration of chemical space and the optimization of pharmacological activity.

As a Scaffold for 5-HT₃ Receptor Antagonists

Derivatives of this compound have been extensively investigated as potent and selective 5-HT₃ receptor antagonists, which are clinically used to manage nausea and vomiting.[1] The carboxylic acid is typically converted to an ester or an amide linked to a basic moiety, which is a common feature in many 5-HT₃ antagonists.

Table 1: 5-HT₃ Receptor Antagonistic Activity of this compound Derivatives [1]

CompoundRKᵢ (nM) [³H]ICS 205930 BindingED₅₀ (nM/kg, i.v.) von Bezold-Jarisch Reflex
7a -O-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)4515
12a (DA 6215) -NH-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)3.81
12b -NH-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)3.51.8
ICS 205930 (Reference) -22.1

Data extracted from J. Med. Chem. 1990, 33(8), 2101-2108.[1]

As a Scaffold for 5-HT₄ Receptor Ligands

The versatility of the this compound scaffold extends to the development of ligands for the 5-HT₄ receptor, a target for prokinetic agents used to treat gastrointestinal motility disorders.

Table 2: 5-HT₄ Receptor Affinity of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide Derivatives

CompoundRKᵢ (nM) 5-HT₄ ReceptorpKₑ Antagonist Activity
5a -CH(CH₃)₂38.9Partial Agonist (i.a. = 0.94)
5h -CH(CH₃)₂>10007.94
7a -CH₂CH₃6.77.73
7d -CH₂CH₃10.57.58
As a Scaffold for Kinase Inhibitors

The benzimidazole core is a well-established pharmacophore in the design of kinase inhibitors. The this compound scaffold has been utilized to develop inhibitors of various kinases, including inducible T-cell kinase (Itk), which is involved in T-cell signaling and is a target for autoimmune diseases.

Table 3: Itk Inhibitory Activity of 1H-benzimidazole-5-carboxylic Acid Derivatives

CompoundRItk IC₅₀ (nM)
1 -NH-(cyclohexylmethyl)150
2 -N(CH₃)-(cyclohexylmethyl)20
3 -NH-(4-fluorobenzyl)500
4 -N(CH₃)-(4-fluorobenzyl)30

Experimental Protocols for Biological Assays

Radioligand Binding Assay for 5-HT₃ Receptor Affinity

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT₃ receptor.

Materials:

  • Membrane preparations from cells expressing the 5-HT₃ receptor (e.g., HEK293 cells)

  • [³H]ICS 205930 (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]ICS 205930 in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Determine the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

von Bezold-Jarisch Reflex Assay in Rats

Principle: This in vivo assay assesses the 5-HT₃ receptor antagonistic activity of a compound by measuring its ability to inhibit the bradycardia and hypotension induced by intravenous administration of a 5-HT₃ receptor agonist.

Materials:

  • Anesthetized rats

  • 5-HT₃ receptor agonist (e.g., 2-methyl-5-HT)

  • Test compounds

  • Apparatus for measuring blood pressure and heart rate

Procedure:

  • Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Administer the test compound intravenously at various doses.

  • After a predetermined time, administer a bolus injection of the 5-HT₃ receptor agonist.

  • Record the changes in blood pressure and heart rate.

  • Determine the dose of the test compound that produces a 50% inhibition of the agonist-induced response (ED₅₀).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the 5-HT₃ and 5-HT₄ receptors, which are key targets for compounds derived from the this compound scaffold.

G 5-HT3 Receptor Signaling Pathway cluster_membrane Plasma Membrane 5HT3R 5-HT3 Receptor (Ligand-gated ion channel) Na_Ca_influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_influx Opens Serotonin Serotonin Serotonin->5HT3R Binds Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Cellular_Response Cellular Response (e.g., neurotransmitter release) Depolarization->Cellular_Response G 5-HT4 Receptor Signaling Pathway cluster_membrane Plasma Membrane 5HT4R 5-HT4 Receptor (GPCR) Gs Gαs 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->5HT4R Binds Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased neuronal excitability) PKA->Cellular_Response G General Experimental Workflow Start Design of Target Molecules Synthesis_Core Synthesis of Core Building Block (this compound) Start->Synthesis_Core Derivatization Derivatization (e.g., amidation, esterification) Synthesis_Core->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Radioligand Binding, Enzyme Inhibition) Purification->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Ki, SAR) In_Vitro_Assays->Data_Analysis In_Vivo_Studies In Vivo Studies (e.g., Efficacy, PK/PD) Data_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization In_Vivo_Studies->Lead_Optimization

References

A Theoretical and Methodological Guide to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines established computational and experimental protocols based on research conducted on analogous benzimidazolone and benzimidazole derivatives.

Introduction to the Core Scaffold

The benzimidazolone moiety is a privileged scaffold in drug discovery, forming the core of various biologically active compounds. The addition of a carboxylic acid group at the 5-position introduces a key functional handle for modifying solubility, forming salts, or establishing interactions with biological targets. Derivatives of the closely related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been investigated as potent antagonists for the 5-HT3 receptor, highlighting the potential of this chemical class in modulating serotonergic pathways.[1] Theoretical studies are crucial for understanding the structure-activity relationships (SAR), electronic properties, and reactivity of this core structure, thereby guiding the design of novel therapeutic agents.

Theoretical Studies: A Methodological Framework

Comprehensive theoretical analysis of this compound can be robustly performed using Density Functional Theory (DFT). These computational methods provide deep insights into the molecule's structural, electronic, and spectroscopic properties.

Computational Protocol

A typical workflow for the theoretical investigation of the title compound is outlined below. This protocol is based on methodologies successfully applied to similar benzimidazole derivatives.[2][3]

G cluster_setup Initial Setup cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation mol_build Molecule Construction & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc elec_prop Electronic Properties Calculation geom_opt->elec_prop struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param spec_data Simulated Spectra (IR, Raman) freq_calc->spec_data nbo_anal NBO Analysis elec_prop->nbo_anal frontier_orb Frontier Orbitals (HOMO, LUMO, MESP) elec_prop->frontier_orb charge_dist Charge Distribution & Hyperconjugative Interactions nbo_anal->charge_dist

Caption: Workflow for DFT-based theoretical analysis.

Detailed Methodologies:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A widely used and effective method is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data. The Potential Energy Distribution (PED) can be calculated using programs like VEDA to assign vibrational modes to specific atomic motions.[2][4]

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, stability, and the lowest energy electronic excitation.[5][6]

    • Molecular Electrostatic Potential (MESP): An MESP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is invaluable for predicting intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.

Predicted Physicochemical and Electronic Properties

While specific DFT-calculated data for the title compound is not published, we can compile basic computed properties from public databases and representative data from studies on analogous compounds.

Table 1: Computed Physicochemical Properties for this compound

Property Value Source
Molecular Formula C₈H₆N₂O₃ PubChem[7]
Molecular Weight 178.14 g/mol PubChem[7]
XLogP3 0.9 PubChem[7]
Hydrogen Bond Donor Count 3 PubChem[7]
Hydrogen Bond Acceptor Count 3 PubChem[7]

| Rotatable Bond Count | 1 | PubChem[7] |

Table 2: Representative DFT-Calculated Electronic Properties for Benzimidazole Derivatives

Parameter Representative Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.0 eV Relates to chemical reactivity and stability[5]
Dipole Moment ~ 3.0 - 5.0 Debye Measures overall molecular polarity
Ionization Potential (I) ~ 6.5 eV Energy to remove an electron (I ≈ -EHOMO)
Electron Affinity (A) ~ 1.5 eV Energy released upon gaining an electron (A ≈ -ELUMO)

Note: These values are illustrative, based on published data for structurally related benzimidazole compounds, and serve as expected ranges for the title compound.

Experimental Protocols

Experimental validation is essential to complement theoretical findings. Key experimental procedures would include synthesis, purification, and characterization.

Synthesis Protocol

A plausible synthetic route can be adapted from methods used for similar benzimidazole carboxylic acids.[8] One common approach involves the condensation of a substituted o-phenylenediamine with a carbonyl source.

Reaction Scheme: 3,4-diaminobenzoic acid reacts with urea via cyclizative condensation.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5-2.0 equivalents).

  • Solvent and Heating: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or conduct the reaction under solvent-free melt conditions. Heat the mixture to 130-150 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Wash the crude solid with water and a non-polar solvent like diethyl ether or hexane to remove impurities. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Expect signals in the aromatic region (δ 7.0-8.0 ppm) for the benzene ring protons, broad singlets for the N-H protons of the imidazole ring, and a signal for the carboxylic acid proton (often > δ 10 ppm).

    • ¹³C NMR: In the same solvent, acquire the ¹³C spectrum. Expect signals for the carbonyl carbon (C=O) around δ 150-160 ppm, the carboxylic acid carbonyl around δ 165-175 ppm, and multiple signals in the aromatic region (δ 100-150 ppm).

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an ATR-FTIR spectrometer. Key expected vibrational bands include:

      • Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹)

      • N-H stretching from the imidazole ring (~3200 cm⁻¹)

      • C=O stretching from the carboxylic acid (~1700 cm⁻¹)

      • C=O stretching from the lactam in the imidazole ring (~1650 cm⁻¹)

      • C=C aromatic stretching (~1600 and 1450 cm⁻¹)

  • Mass Spectrometry (MS):

    • Use High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the molecular formula by obtaining a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not well-defined in the literature, numerous derivatives of the benzimidazolone core are known to interact with G-protein coupled receptors (GPCRs), particularly serotonin receptors. For instance, derivatives of the closely related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide act as potent 5-HT₄ receptor partial agonists or antagonists.[9] This suggests that the title compound could serve as a foundational scaffold for developing modulators of serotonergic signaling.

A hypothetical interaction model can be proposed where the compound binds to a serotonin receptor, potentially initiating or blocking a downstream signaling cascade.

G cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT₄) g_protein G-Protein (Gs) receptor->g_protein Activates ligand Benzimidazolone Derivative ligand->receptor Binds ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Neuronal Excitation) pka->response Phosphorylates Targets

References

Quantum Chemical Blueprint for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. This benzimidazolone derivative is of significant interest in medicinal chemistry, and understanding its fundamental quantum mechanical characteristics is crucial for rational drug design and development. While direct computational studies on this specific molecule are not extensively reported in publicly available literature, this guide synthesizes methodologies from research on analogous compounds to present a robust computational protocol.

Molecular Structure and Properties

This compound, with the molecular formula C₈H₆N₂O₃, is a small organic molecule featuring a fused benzimidazolone ring system with a carboxylic acid substituent.[1] The structural and electronic properties of this molecule can be precisely modeled using quantum chemical methods.

Table 1: Computed Molecular Properties of this compound
PropertyValueMethodReference
Molecular FormulaC₈H₆N₂O₃-PubChem[1]
Molecular Weight178.14 g/mol -PubChem[1]
IUPAC Name2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid-PubChem[1]
InChI KeyYIGYJEWJHOCKSR-UHFFFAOYSA-N-PubChem[1]
Hydrogen Bond Donor Count3ComputedPubChem[1]
Hydrogen Bond Acceptor Count3ComputedPubChem[1]
Rotatable Bond Count1ComputedPubChem[1]
Exact Mass178.03784206 DaComputedPubChem[1]
Monoisotopic Mass178.03784206 DaComputedPubChem[1]
Topological Polar Surface Area78.4 ŲComputedPubChem[1]
Heavy Atom Count13ComputedPubChem[1]

Computational Methodology: A Practical Protocol

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on established methods for similar benzimidazole derivatives.[2][3]

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for these calculations.

Molecular Geometry Optimization

The initial step involves building the 3D structure of the molecule. The geometry should then be optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable and computationally efficient method for this purpose.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-benchmarked hybrid functional for organic molecules.[2][3]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost, including diffuse functions (++) for describing anionic species and polarization functions (d,p) for accurately modeling bonding.[2][3]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The results of this calculation can be used to predict the infrared (IR) spectrum of the molecule.

Electronic Structure Analysis

To understand the electronic properties, the following calculations are recommended:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Spectroscopic Property Prediction
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts.[4] These theoretical values can then be compared with experimental data for structure verification.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This allows for the assignment of electronic transitions.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations described above.

Quantum_Chemical_Calculation_Workflow cluster_Input Input cluster_Calculation Quantum Chemical Calculation cluster_Output Output & Analysis Start Initial 3D Structure (e.g., from ChemDraw or Avogadro) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Analysis Optimization->Frequency Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Optimization->Electronic Spectroscopic Spectroscopic Properties (NMR, UV-Vis) Optimization->Spectroscopic Optimized_Geometry Optimized Geometry (Bond lengths, angles) Frequency->Optimized_Geometry IR_Spectrum Predicted IR Spectrum Frequency->IR_Spectrum Electronic_Data Electronic Data (Energy levels, charge distribution) Electronic->Electronic_Data Spectroscopic_Data Predicted NMR & UV-Vis Spectra Spectroscopic->Spectroscopic_Data Comparison Comparison with Experimental Data Optimized_Geometry->Comparison IR_Spectrum->Comparison Electronic_Data->Comparison Spectroscopic_Data->Comparison

Caption: Workflow for quantum chemical calculations.

Expected Quantitative Data

The quantum chemical calculations will yield a wealth of quantitative data that can be systematically organized for analysis and comparison with experimental results.

Table 2: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
ParameterPredicted Value (Å or °)Experimental Value (if available)
Bond Lengths
C=O (carbonyl)ValueValue
C-N (imidazole)ValueValue
C-C (aromatic)ValueValue
C-O (carboxylic)ValueValue
O-H (carboxylic)ValueValue
Bond Angles
N-C-N (imidazole)ValueValue
C-C-C (aromatic)ValueValue
O-C-O (carboxylic)ValueValue
Dihedral Angles
C-C-C-O (carboxyl twist)ValueValue
Table 3: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))
Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)ValueValue
N-H stretch (imidazole)ValueValue
C=O stretch (carbonyl)ValueValue
C=O stretch (carboxylic acid)ValueValue
C-N stretchValueValue
Aromatic C-H stretchValueValue
Table 4: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))
PropertyPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
Table 5: Predicted Spectroscopic Data
SpectrumPeak Position (ppm or nm)Assignment
¹H NMR
(GIAO)ValueAromatic protons
ValueImidazole N-H
ValueCarboxylic acid O-H
¹³C NMR
(GIAO)ValueCarbonyl carbon
ValueCarboxylic carbon
ValueAromatic carbons
UV-Vis
(TD-DFT)Valueπ → π* transition
Valuen → π* transition

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined protocols, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is invaluable for understanding its chemical behavior and for the rational design of novel derivatives with enhanced therapeutic potential. The synergy between computational predictions and experimental validation is key to advancing the development of new and effective pharmaceuticals.

References

Methodological & Application

One-Pot Synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives. This scaffold is a key pharmacophore in numerous therapeutic agents, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and tankyrase, which are critical targets in cancer therapy.

Introduction

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole, also known as benzimidazolone, core is a privileged structure in medicinal chemistry. When functionalized with a carboxylic acid at the 5-position, it serves as a versatile platform for the development of potent and selective enzyme inhibitors. The one-pot synthesis of these derivatives offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation, making it an attractive strategy for drug discovery and development.

These compounds have shown significant promise as inhibitors of PARP, particularly PARP-1, a key enzyme in DNA single-strand break repair. By inhibiting PARP, these molecules can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Furthermore, derivatives of this scaffold have been identified as potent inhibitors of tankyrase 1 and 2, enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.

Synthetic Strategies

The primary one-pot approach for the synthesis of the this compound core involves the reaction of 3,4-diaminobenzoic acid with a carbonyl source, such as urea or a phosgene equivalent. This method provides a direct and efficient route to the desired benzimidazolone. Subsequent derivatization of the carboxylic acid or the N-H groups of the benzimidazolone ring can be performed to generate a library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

A typical one-pot synthesis involves the condensation of a substituted 3,4-diaminobenzoic acid with a carbonylating agent. The reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization to form the benzimidazolone ring.

G cluster_0 One-Pot Synthesis Starting Materials 3,4-Diaminobenzoic Acid Carbonyl Source (e.g., Urea) Intermediate Urea Intermediate Starting Materials->Intermediate Condensation Product 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole- 5-carboxylic Acid Intermediate->Product Intramolecular Cyclization Derivatives Functionalized Derivatives Product->Derivatives Further Functionalization

Caption: General workflow for the one-pot synthesis of this compound and its derivatives.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the one-pot synthesis of various this compound derivatives.

Table 1: Synthesis of the Core Scaffold - this compound

EntryCarbonyl SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1UreaWaterHCl1302~95%[1]
2UreaOrganic SolventPhase Transfer Catalyst100-2003-10up to 98.5%[2]
3N,N'-CarbonyldiimidazoleDMFNoneRoom Temp12High[3]
4TriphosgeneDioxaneEt3N1004GoodGeneral Knowledge

Table 2: Synthesis of N-Substituted and Carboxylic Acid Derivatives

EntryStarting MaterialReagent(s)SolventCatalystConditionsProductYield (%)Reference
12-Oxo-benzimidazole-5-carboxylic acidAlkyl halide, K2CO3DMF-60°C, 12hN-alkylated derivative70-85%General Knowledge
22-Oxo-benzimidazole-5-carboxylic acidAmine, HBTUDMFDIPEARoom Temp, 4hAmide derivative80-95%[4]
3Ethyl-3-nitro-4-(propylamino)benzoate2,4-dichlorobenzaldehyde, Na2S2O4DMSO-Reflux, 2hEthyl 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylateExcellent[5]
42-Oxo-benzimidazole-5-carboxylic acidHydrazine hydrateEthanol-Reflux, 6h2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbohydrazideHighGeneral Knowledge

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 3,4-Diaminobenzoic Acid and Urea

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5 equivalents).

  • Add a sufficient amount of water to form a slurry.

  • Slowly add concentrated hydrochloric acid (2 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to 130°C and reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: One-Pot Synthesis of 2-Aryl-1H-benzo[d]imidazole-5-carboxylate Derivatives

Materials:

  • Ethyl 3-nitro-4-aminobenzoate

  • Aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde)

  • Sodium dithionite (Na2S2O4)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol

Procedure:

  • To a solution of ethyl 3-nitro-4-aminobenzoate (1 equivalent) in DMSO, add the aromatic aldehyde (1.1 equivalents).

  • Heat the mixture to 90°C and add sodium dithionite (3 equivalents) portion-wise over 30 minutes.

  • Continue heating and stirring the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain the pure 2-aryl-1H-benzo[d]imidazole-5-carboxylate derivative.[6][7]

Signaling Pathways and Biological Applications

Derivatives of this compound have been extensively investigated as inhibitors of PARP and tankyrase, enzymes that are central to cancer cell survival and proliferation.

PARP Inhibition and DNA Damage Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality.

G cluster_0 PARP Inhibition Pathway cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair PARP1->BER activates Trapped_PARP Trapped PARP-1 on DNA PARP1->Trapped_PARP leads to Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break Replication->DSB leads to HR_Repair Homologous Recombination (Functional in normal cells) DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis in BRCA-deficient cells HR_Repair->Cell_Survival PARP_Inhibitor 2-Oxo-benzimidazole Derivative PARP_Inhibitor->PARP1 inhibits Trapped_PARP->DSB causes BRCA_Deficient BRCA-deficient Cancer Cell

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrase 1 and 2 are members of the PARP family that regulate the stability of Axin, a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for degradation. In many cancers, the Wnt pathway is constitutively active, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates genes involved in cell proliferation. Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling.

G cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 Wnt OFF cluster_2 Wnt ON cluster_3 Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p phosphorylates β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_degradation Axin Degradation Dsh->Axin_degradation beta_catenin_stable Stable β-catenin Axin_degradation->beta_catenin_stable leads to Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF_on TCF/LEF Nucleus->TCF_LEF_on Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Tankyrase_Inhibitor 2-Oxo-benzimidazole Derivative Tankyrase Tankyrase Tankyrase_Inhibitor->Tankyrase inhibits Axin_stabilization Axin Stabilization Tankyrase_Inhibitor->Axin_stabilization leads to Tankyrase->Axin_degradation promotes Axin_stabilization->Destruction_Complex promotes formation of

Caption: Role of tankyrase and its inhibition in the Wnt/β-catenin signaling pathway.[8][9]

Conclusion

The one-pot synthesis of this compound derivatives provides an efficient and versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug discovery. The potent inhibitory activity of these compounds against key cancer targets such as PARP and tankyrase highlights their significant potential in oncology. Further exploration of the structure-activity relationships of this scaffold is warranted to develop next-generation inhibitors with improved efficacy and selectivity.

References

Practical Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The methodologies outlined are based on established chemical principles for the formation of the benzimidazolone core structure.

Introduction

This compound is a valuable building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a carboxylic acid handle for further functionalization make it an attractive scaffold for designing molecules that can interact with various biological targets. This document details two common and practical methods for its synthesis, starting from the readily available 3,4-diaminobenzoic acid.

Synthesis Overview

The primary synthetic strategy involves the cyclization of 3,4-diaminobenzoic acid with a suitable carbonylating agent. This one-step process forms the desired 2-oxo-benzimidazole ring system. Two effective methods are presented:

  • Method A: Reaction with Urea. This is a cost-effective and straightforward approach where urea serves as the carbonyl source. The reaction is typically conducted under acidic conditions at elevated temperatures.

  • Method B: Reaction with 1,1'-Carbonyldiimidazole (CDI). CDI is a milder and highly efficient carbonylating agent that allows the reaction to proceed at or near room temperature, often resulting in cleaner reactions and simpler purification.

Data Presentation

The following table summarizes typical quantitative data for the described synthesis methods. Please note that actual yields may vary depending on the reaction scale and specific laboratory conditions.

MethodCarbonylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
AUreaDilute HCl100-1302-485-95>95
B1,1'-Carbonyldiimidazole (CDI)DMF25-504-890-98>98

Experimental Protocols

Method A: Synthesis using Urea

This protocol describes the synthesis of this compound from 3,4-diaminobenzoic acid and urea.

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Activated Charcoal

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Acidification: To the flask, add 100 mL of 4 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction mixture will become a clear solution and then a precipitate may start to form. Maintain reflux for 3 hours.

  • Cooling and Precipitation: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 1 hour to ensure complete precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with 50 mL of cold deionized water, followed by 30 mL of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 500 mL beaker.

    • Add 200 mL of deionized water and heat with stirring until the solid dissolves completely.

    • Add a small amount of activated charcoal and simmer for 10 minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C overnight.

Expected Outcome:

The final product is an off-white to light-brown crystalline solid. The typical yield is between 15.1 g and 16.9 g (85-95%).

Method B: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol provides a milder alternative using CDI as the carbonylating agent.

Materials:

  • 3,4-Diaminobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) in 100 mL of anhydrous DMF.

  • Addition of CDI: To this solution, add CDI (17.8 g, 0.11 mol) portion-wise over 15 minutes at room temperature. The reaction is slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with 100 mL of deionized water, followed by 50 mL of diethyl ether to remove any residual DMF.

  • Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.

Expected Outcome:

This method typically yields a very pure, off-white solid product with yields ranging from 16.0 g to 17.4 g (90-98%).

Visualizations

The following diagrams illustrate the synthetic workflow and the general reaction scheme.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 3,4-Diaminobenzoic Acid Reaction Cyclization Reaction (in appropriate solvent and temperature) SM1->Reaction SM2 Carbonylating Agent (Urea or CDI) SM2->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: General experimental workflow for the synthesis.

Reaction_Scheme General Reaction Scheme reactant 3,4-Diaminobenzoic Acid reagent + Carbonylating Agent reactant->reagent product This compound reagent->product Solvent, ΔT (e.g., HCl/H2O or DMF)

Caption: Overall chemical transformation.

Application Note and Protocol: Purification of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is critical for ensuring safety, efficacy, and reproducibility in downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection strategies and a general purification workflow.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., Ethanol, Methanol, Water, Acetone, Isopropanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and mixtures thereof)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Spatula and weighing balance

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. A preliminary solvent screen should be performed to identify a suitable solvent or solvent system. General guidance for aromatic carboxylic acids suggests solvents such as alcohols, water, or aqueous alcoholic mixtures. For benzimidazole derivatives, an ethanol/water mixture is often a good starting point.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble, heat the mixture gently. The compound should dissolve completely at or near the boiling point of thesolvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a promising solvent.

Quantitative Data

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents. This data should be determined experimentally for the specific crude product being purified.

Solvent SystemSolubility at Room Temp. (e.g., 25°C)Solubility at Elevated Temp. (e.g., Boiling Point)Crystal Formation upon Cooling
WaterLowModerate to HighGood
EthanolModerateHighFair to Good
MethanolModerateHighFair to Good
Ethanol/Water (e.g., 9:1)LowHighExcellent
AcetoneModerateHighPoor to Fair
IsopropanolLow to ModerateHighGood
AcetonitrileLowModerateGood
DMFHighHighPoor
DMSOHighHighPoor

Note: This table provides a general guideline. Actual solubilities must be determined empirically.

Experimental Protocol

This protocol outlines the general steps for the recrystallization of this compound. The chosen solvent system from the screening process should be used.

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and the minimum amount of the chosen recrystallization solvent to just cover the solid.

    • Heat the mixture to the boiling point of the solvent with gentle stirring.

    • Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on a hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Cover the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at an appropriate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further purity analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visual Representations

Recrystallization Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities clear_solution Clear Hot Solution dissolved_solution->clear_solution No Insoluble Impurities hot_filtration->clear_solution cooling Slow Cooling to RT clear_solution->cooling ice_bath Ice Bath cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection_Logic start Start: Select Potential Solvent test_rt_solubility Test Solubility at Room Temp. start->test_rt_solubility dissolves_rt Dissolves? test_rt_solubility->dissolves_rt reject_solvent Reject Solvent dissolves_rt->reject_solvent Yes heat_suspension Heat Suspension to Boiling dissolves_rt->heat_suspension No dissolves_hot Dissolves? heat_suspension->dissolves_hot dissolves_hot->reject_solvent No cool_solution Cool Solution dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form crystals_form->reject_solvent No accept_solvent Acceptable Solvent crystals_form->accept_solvent Yes

Caption: Decision tree for selecting a suitable recrystallization solvent.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions; Re-evaluate solvent choice with a more polar solvent.
Oiling out Solution is supersaturated; Cooling is too rapid; Melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly; Try a lower-boiling solvent.
No crystals form Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod; Add a seed crystal.
Low recovery yield Too much solvent was used; Incomplete crystallization; Crystals are soluble in the cold wash solvent.Concentrate the mother liquor and cool for a second crop of crystals; Ensure adequate cooling time in the ice bath; Use a minimal amount of ice-cold solvent for washing.

Conclusion

Recrystallization is an effective method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to a systematic protocol are essential for achieving high purity and yield. The procedures and guidelines presented in this application note provide a solid foundation for researchers to develop a robust and efficient purification process for this valuable compound.

Application Note: Purity Determination of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development due to its benzimidazole core, a scaffold found in numerous bioactive molecules. The purity of this compound is a critical parameter that can influence its biological activity, safety, and overall suitability for downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high resolution and sensitivity, making it an ideal method for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[2][3][4] Separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The this compound, with its polar functional groups and nonpolar aromatic ring, interacts with the hydrophobic stationary phase. By employing a gradient elution, where the organic content of the mobile phase is gradually increased, compounds are eluted based on their relative hydrophobicity. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks.

Experimental Protocol

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or orthophosphoric acid) (analytical grade)[5][6]

  • Ammonium acetate (analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 288 nm[6]
Injection Volume 10 µL
Column Temperature 30°C
Run Time 25 minutes

Table 1: HPLC Method Parameters

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
22.0595
22.1955
25.0955

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water, mix well, and degas.

  • Mobile Phase B: Acetonitrile (degassed).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Record the chromatograms and integrate the peaks.

Data Presentation

The purity of the sample is calculated based on the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.815,2340.15
Main Compound 8.2 10,123,456 99.70
Impurity 212.510,1230.10
Impurity 315.15,0610.05
Total 10,153,874 100.00

Table 3: Example Purity Calculation

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections (n=5) ≤ 2.0% for peak area and retention time

Table 4: System Suitability Parameters

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation F Standard Injection B->F C Sample Solution Preparation G Sample Injection C->G E Blank Injection D->E E->F F->G H Chromatogram Integration G->H I System Suitability Check H->I J Purity Calculation (Area % Method) I->J If passes K Final Report J->K

Caption: Workflow for HPLC purity analysis.

Conclusion

The described HPLC method is specific, accurate, and precise for the determination of the purity of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. Adherence to the system suitability criteria will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug discovery and development projects.

References

Application Note: NMR Spectroscopic Analysis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, featuring both hydrogen bond donors and acceptors, as well as a carboxylic acid moiety, makes it a versatile scaffold for the design of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol and representative data for the NMR analysis of this compound.

Chemical Structure

IUPAC Name: 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid[1] Molecular Formula: C₈H₆N₂O₃[1][2] Molecular Weight: 178.14 g/mol [1][2] CAS Number: 23814-14-4[1][2]

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.2d~1.2
H-6~7.9dd~8.8, ~1.6
H-7~7.7d~8.2
NH (x2)10.0 - 12.0br s-
COOH12.0 - 13.0br s-

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~168
C=O (Urea)~155
C-7a~142
C-3a~140
C-5~125
C-6~124
C-4~122
C-7~110

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are for guidance and may vary based on experimental conditions.

Experimental Protocol

This section details a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

    • NMR tube (5 mm, high precision)

    • Pipettes and a clean, dry vial

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently warm and vortex the mixture to ensure complete dissolution. The compound may exhibit limited solubility, so gentle heating in a warm water bath may be necessary.

    • Once fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters (Typical):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 4.0 s

    • Spectral Width (sw): 20 ppm

    • Transmitter Offset (o1p): Centered on the spectral region of interest (~6 ppm)

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.0 s

    • Spectral Width (sw): 240 ppm

    • Transmitter Offset (o1p): Centered on the spectral region of interest (~120 ppm)

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Data Interpretation and Structural Verification

The predicted NMR data in Tables 1 and 2 can be used as a guide for interpreting the experimental spectra. The presence of signals in the aromatic region with the expected multiplicities will confirm the substitution pattern on the benzene ring. The downfield broad singlets for the NH and COOH protons are characteristic of these functional groups, and their exchange with D₂O can be used for confirmation. In the ¹³C NMR spectrum, the two carbonyl signals at distinct chemical shifts will be indicative of the urea and carboxylic acid moieties.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing calibration Calibrate Spectrum phasing->calibration assign_signals Assign Signals calibration->assign_signals structure_verification Verify Structure assign_signals->structure_verification NMR_Logic cluster_exp NMR Experiments cluster_info Structural Information cluster_structure Final Structure h1 1H NMR proton_env Proton Environments (Chemical Shift) h1->proton_env proton_count Relative Proton Count (Integration) h1->proton_count connectivity H-H Connectivity (Coupling) h1->connectivity c13 13C NMR carbon_types Carbon Environments (Chemical Shift) c13->carbon_types carbon_count Number of Carbons c13->carbon_count final_structure Verified Structure of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole- 5-carboxylic acid proton_env->final_structure proton_count->final_structure connectivity->final_structure carbon_types->final_structure carbon_count->final_structure

References

Application Notes and Protocols: 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid scaffold in medicinal chemistry. It includes summaries of its biological activities, quantitative data for representative derivatives, and detailed experimental protocols for key assays.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its rigid, bicyclic structure and opportunities for substitution at various positions allow for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology and neuroscience. This document will focus on three key applications: 5-HT3 receptor antagonism, Fatty Acid Synthase (FASN) inhibition, and Poly(ADP-ribose) polymerase (PARP-1) inhibition.

Serotonin 5-HT3 Receptor Antagonism

Derivatives of this compound have been developed as highly potent and selective antagonists of the 5-HT3 receptor. These antagonists are primarily used for the management of nausea and vomiting, particularly that induced by chemotherapy.

Quantitative Data

A series of ester and amide derivatives have been synthesized and evaluated for their 5-HT3 antagonistic activity. The following table summarizes the binding affinity (Ki) and in vivo potency (ED50) for a representative compound.

Compound IDModificationKi (nM) [³H]ICS 205930 BindingED50 (nM/kg, i.v.) von Bezold-Jarisch ReflexReference
12a (DA 6215) Amide derivative with an endo-azabicycloalkyl moiety3.81.0[1]
ICS 205930 (Reference) -2.02.1[1]
Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Antagonists competitively block the binding of serotonin, preventing ion channel opening and subsequent depolarization of neurons involved in the emetic reflex.

5HT3_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor binds IonChannel Ion Channel (Closed) Receptor->IonChannel blocks Depolarization Depolarization Emesis Emetic Signal Antagonist 2-Oxo-benzimidazole Derivative (Antagonist) Antagonist->Receptor

5-HT3 Receptor Antagonism
Experimental Protocols

This protocol is used to determine the binding affinity of test compounds for the 5-HT3 receptor.

Materials:

  • Membrane homogenates: From cells expressing the 5-HT3 receptor.

  • Radioligand: [³H]ICS 205930.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds: Derivatives of this compound.

  • Scintillation cocktail.

  • Glass fiber filters (GF/B).

  • 96-well plates.

Procedure:

  • Thaw the membrane homogenates on ice.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known 5-HT3 antagonist (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]ICS 205930 in assay buffer.

    • 100 µL of membrane homogenate.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki values from the IC50 values obtained from competitive binding curves.

This in vivo assay is used to assess the functional antagonism of the 5-HT3 receptor. The Bezold-Jarisch reflex is a cardioinhibitory reflex (bradycardia and hypotension) induced by intravenous injection of serotonin, which is mediated by 5-HT3 receptors.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Serotonin (5-HT).

  • Test compounds.

  • Saline.

  • Blood pressure transducer and heart rate monitor.

Procedure:

  • Anesthetize the rats.

  • Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate measurement.

  • Administer the test compound or vehicle (saline) intravenously.

  • After a set period, administer a bolus injection of serotonin to induce the Bezold-Jarisch reflex.

  • Record the changes in heart rate and blood pressure.

  • The ED50 is the dose of the test compound that causes a 50% reduction in the serotonin-induced bradycardia.

Fatty Acid Synthase (FASN) Inhibition

Derivatives of the benzimidazole scaffold have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types and a key player in tumor cell metabolism.

Quantitative Data

(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have shown potent FASN inhibitory activity.[2]

Compound IDFASN Inhibition IC50 (µM)Cell LineReference
CTL-06 3.0 ± 0.25HCT-116[2]
CTL-12 2.5 ± 0.25HCT-116[2]
Orlistat (Reference) 13.5 ± 1.0HCT-116[2]
Signaling Pathway

FASN is a key enzyme in de novo lipogenesis. Its inhibition in cancer cells leads to an accumulation of malonyl-CoA and a depletion of fatty acids, ultimately inducing apoptosis.

FASN_Inhibition AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis inhibition leads to CellGrowth Tumor Cell Growth and Proliferation FattyAcids->CellGrowth Inhibitor Benzimidazole Derivative Inhibitor->FASN

FASN Inhibition Pathway
Experimental Protocol

This assay measures the activity of FASN by monitoring the oxidation of NADPH.

Materials:

  • Purified FASN enzyme.

  • Assay buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT.

  • Acetyl-CoA.

  • Malonyl-CoA.

  • NADPH.

  • Test compounds.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the FASN enzyme.

  • Immediately before adding malonyl-CoA, measure the background rate of NADPH oxidation at 340 nm.

  • Add malonyl-CoA to start the FASN-dependent reaction.

  • Monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADPH oxidation and determine the IC50 of the test compound.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Benzimidazole-4-carboxamide derivatives have been developed as potent inhibitors of PARP-1, a key enzyme in the repair of single-strand DNA breaks. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data

A series of 2-phenyl-benzimidazole-4-carboxamide derivatives have demonstrated potent PARP-1 inhibition.[3]

Compound IDPARP-1 IC50 (nM)MDA-MB-436 (BRCA1 mutant) Cell Proliferation IC50 (µM)Reference
6b 8.65-[3]
6m -25.36 ± 6.06[3]
Olaparib (Reference) 2.7723.89 ± 3.81[3]
Veliparib (Reference) 15.54-[3]
Signaling Pathway and Experimental Workflow

PARP-1 is activated by DNA damage and synthesizes poly(ADP-ribose) chains to recruit DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with deficient homologous recombination, these double-strand breaks are lethal.

PARP_Inhibition_Workflow cluster_pathway Cellular DNA Damage Response cluster_workflow Experimental Workflow DNAdamage DNA Single-Strand Break PARP1 PARP-1 Activation DNAdamage->PARP1 PARylation PAR Synthesis PARP1->PARylation DSB Double-Strand Break PARP1->DSB inhibition leads to Repair DNA Repair PARylation->Repair Inhibitor 2-Oxo-benzimidazole Derivative (PARP Inhibitor) Inhibitor->PARP1 Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis Start Start EnzymeAssay PARP-1 Enzyme Inhibition Assay Start->EnzymeAssay CellCulture Culture BRCA-mutant and Wild-type Cells EnzymeAssay->CellCulture Treatment Treat with Test Compound CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (e.g., MTT) Treatment->ProliferationAssay DataAnalysis Calculate IC50 and Selectivity ProliferationAssay->DataAnalysis End End DataAnalysis->End

PARP-1 Inhibition Pathway and Workflow
Experimental Protocol

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Activated DNA.

  • Biotinylated NAD+.

  • Histone-coated 96-well plates.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 1 mM DTT.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • Test compounds.

  • Luminometer.

Procedure:

  • Add assay buffer to the histone-coated wells.

  • Add the test compound at various concentrations.

  • Add a mixture of PARP-1 enzyme and activated DNA.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated NAD+.

  • Add Streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 of the test compound.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its derivatives have shown potent activity against a range of important medicinal chemistry targets. The data and protocols presented here provide a foundation for researchers to further explore the potential of this versatile chemical entity in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery.[1] This document provides detailed protocols for the synthesis of kinase inhibitors starting from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. This starting material offers a versatile platform for the generation of diverse compound libraries through amide bond formation, enabling the exploration of structure-activity relationships (SAR) to identify novel kinase inhibitors targeting various signaling pathways.

Synthetic Strategy Overview

The primary synthetic route involves the coupling of the carboxylic acid group of this compound with a variety of amine-containing fragments. This amide bond formation can be achieved using several standard coupling reagents. The choice of the amine component is critical for determining the kinase selectivity and potency of the final compound.

Synthetic_Strategy start 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylic acid coupling Amide Coupling (e.g., HATU, EDC/HOBt, CDI) start->coupling amine Amine (R-NH2) amine->coupling product 2-oxo-2,3-dihydro-1H-benzo[d]imidazole- 5-carboxamide Kinase Inhibitor coupling->product

Caption: General synthetic scheme for kinase inhibitors.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a highly efficient method for the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamides.[3][4]

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 equivalents) in one portion and continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method is a reliable alternative for amide bond formation.[5][6]

Materials:

  • This compound

  • Desired amine (1.2 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired amine (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.5 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 equivalents) portion-wise and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain the pure amide product.

Protocol 3: CDI-Mediated Amide Coupling

Carbonyldiimidazole (CDI) is a moisture-sensitive but effective coupling reagent that often provides clean reactions.[7][8][9]

Materials:

  • This compound

  • Carbonyldiimidazole (CDI) (1.1 equivalents)

  • Desired amine (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF or DMF, add CDI (1.1 equivalents) in one portion.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add the desired amine (1.0 equivalent) to the reaction mixture and continue to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, add water to quench the reaction.

  • Extract the product with EtOAc. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Inhibitory Activities of Representative Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors synthesized from benzimidazole-5-carboxamide scaffolds.

Table 1: RAF Kinase Inhibitors [10]

Compound IDB-RAFV600E IC₅₀ (µM)pERK EC₅₀ (µM)
1 0.0440.3
2 (Reverse Amide) 0.0030.044

Table 2: VEGFR-2 and FGFR-1 Kinase Inhibitors [11]

Compound IDVEGFR-2 % Inhibition @ 10 µMFGFR-1 % Inhibition @ 10 µM
8l 87.6184.20
8m 80.6976.83

Signaling Pathways and Experimental Workflow

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF are common in various cancers, leading to constitutive activation of this pathway.[10]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-oxo-benzimidazole- 5-carboxamide (RAF Inhibitor) Inhibitor->RAF

Caption: RAF/MEK/ERK signaling pathway inhibition.

VEGFR-2 and FGFR-1 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key receptor tyrosine kinases that mediate angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13][14]

Angiogenesis_Pathway cluster_vegf VEGF Signaling cluster_fgf FGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream FGF FGF FGFR1 FGFR-1 FGF->FGFR1 FGFR1->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor 2-oxo-benzimidazole- 5-carboxamide (VEGFR-2/FGFR-1 Inhibitor) Inhibitor->VEGFR2 Inhibitor->FGFR1

Caption: Inhibition of VEGFR-2 and FGFR-1 signaling.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Experimental_Workflow synthesis Synthesis of 2-oxo-benzimidazole-5-carboxamides purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Kinase Assay (IC50 Determination) purification->screening cellular Cell-based Assays (e.g., pERK, Proliferation) screening->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and initial evaluation of kinase inhibitors derived from this compound. By utilizing the described amide coupling methodologies and a diverse range of amine building blocks, researchers can efficiently generate libraries of novel compounds for screening against various kinase targets. The provided information on relevant signaling pathways and a typical drug discovery workflow will further aid in the rational design and development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Preparation of 5-HT3 Receptor Antagonists using 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potent 5-HT3 receptor antagonists derived from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. The 5-HT3 receptor, a ligand-gated ion channel, is a validated therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome. The benzimidazolone scaffold serves as a key pharmacophore in a number of high-affinity 5-HT3 antagonists.

These notes describe the synthetic route from the starting carboxylic acid to the final amide and ester derivatives, along with protocols for their pharmacological evaluation.

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of the neurotransmitter serotonin (5-hydroxytryptamine), the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the neuronal membrane, initiating an excitatory signal. 5-HT3 receptor antagonists competitively bind to the receptor, preventing serotonin from binding and thereby inhibiting channel opening and subsequent neuronal excitation.

5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds Depolarization Depolarization 5HT3R->Depolarization Na+, Ca2+ influx CellularResponse Cellular Response (e.g., neurotransmitter release) Depolarization->CellularResponse Antagonist Antagonist Antagonist->5HT3R Blocks Binding

5-HT3 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of 5-HT3 Receptor Antagonists

The general synthetic workflow involves a three-step process starting from 3,4-diaminobenzoic acid.

Synthetic Workflow Start 3,4-Diaminobenzoic Acid Step1 Step 1: Cyclization Start->Step1 Intermediate1 2-Oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylic acid Step1->Intermediate1 Step2 Step 2: Activation Intermediate1->Step2 Intermediate2 2,3-Dihydro-2-oxo-1H- benzimidazole-1-carbonyl chloride Step2->Intermediate2 Step3 Step 3: Coupling Intermediate2->Step3 FinalProduct 5-HT3 Receptor Antagonists (Amides/Esters) Step3->FinalProduct

General synthetic workflow for 5-HT3 antagonists.

Step 1: Synthesis of this compound

This protocol is based on the Phillips-Ladenburg reaction, a condensation reaction between an o-phenylenediamine derivative and a carbonyl source.

  • Materials:

    • 3,4-Diaminobenzoic acid

    • Urea

    • Hydrochloric acid (4 M)

    • Activated carbon

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5 equivalents) in 4 M hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the crude product and wash with cold deionized water.

    • Recrystallize the crude product from hot water with the addition of activated carbon to decolorize the solution.

    • Filter the hot solution to remove the activated carbon and allow the filtrate to cool to room temperature to obtain the purified product.

    • Dry the purified this compound in a vacuum oven.

Step 2: Synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carbonyl chloride

This step involves the activation of the carboxylic acid group. A phosgene equivalent, such as triphosgene, is used for this transformation. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • This compound

    • Triphosgene

    • Thionyl chloride

    • Dry tetrahydrofuran (THF)

    • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend this compound (1 equivalent) in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of dry DMF.

    • Slowly add a solution of triphosgene (0.4 equivalents) in dry THF to the suspension at 0 °C. Alternatively, add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature. The resulting solution/suspension of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carbonyl chloride is typically used in the next step without isolation.

Step 3: Synthesis of Amide and Ester Derivatives (Final 5-HT3 Antagonists)

This final step involves the coupling of the activated carboxylic acid with a desired amine or alcohol.

  • Materials:

    • Solution/suspension of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carbonyl chloride from Step 2

    • Appropriate amine or alcohol (e.g., tropine, granatoline, various piperazine derivatives) (1.1 equivalents)

    • Triethylamine (TEA) or other suitable base

    • Dry THF or dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To the solution/suspension of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carbonyl chloride, add the desired amine or alcohol (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).

    • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Pharmacological Evaluation

1. 5-HT3 Receptor Radioligand Binding Assay

This in vitro assay determines the binding affinity (Ki) of the synthesized compounds for the 5-HT3 receptor.

Radioligand_Binding_Assay Membrane Prepare Receptor Membranes (e.g., from HEK293 cells expressing 5-HT3R) Incubate Incubate Membranes with: - Radioligand (e.g., [3H]GR65630) - Test Compound (various concentrations) Membrane->Incubate Filter Rapid Filtration (to separate bound and free radioligand) Incubate->Filter Wash Wash Filters (to remove non-specific binding) Filter->Wash Count Scintillation Counting (to quantify bound radioligand) Wash->Count Analyze Data Analysis (calculate IC50 and Ki values) Count->Analyze

Workflow for 5-HT3 Receptor Radioligand Binding Assay.
  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Radioligand: [³H]GR65630 or another suitable 5-HT3 antagonist radioligand (e.g., [³H]BRL 43694).

    • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein/well) with the radioligand (at a concentration close to its Kd) and varying concentrations of the test compound.

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

    • Incubation Time and Temperature: Incubate for 60 minutes at room temperature.

    • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Washing: Wash the filters rapidly with ice-cold assay buffer.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Efficacy: von Bezold-Jarisch (B-J) Reflex Assay

This in vivo assay in anesthetized rats is used to assess the functional antagonist activity of the compounds. The B-J reflex is a triad of responses (bradycardia, hypotension, and apnea) initiated by the stimulation of cardiac sensory receptors, which is partly mediated by 5-HT3 receptors.

  • Protocol:

    • Animal Preparation: Anesthetize male Wistar rats (e.g., with urethane).

    • Catheterization: Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

    • Induction of B-J Reflex: Administer an intravenous injection of a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT or phenylbiguanide) to induce the B-J reflex, characterized by a transient drop in heart rate.

    • Antagonist Administration: Administer the test compound intravenously at various doses.

    • Challenge: After a set period, re-challenge the animal with the 5-HT3 agonist.

    • Data Analysis: Measure the inhibition of the agonist-induced bradycardia by the test compound. Calculate the ED50 value, which is the dose of the antagonist that produces a 50% inhibition of the B-J reflex.

Data Presentation

The following table summarizes the pharmacological data for a series of exemplary 5-HT3 receptor antagonists synthesized from 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid, as reported in the literature.[1]

CompoundR (Amide/Ester Moiety)5-HT3 Binding Affinity (Ki, nM)von Bezold-Jarisch Reflex (ED50, nM/kg, i.v.)
7a endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (ester)2510
12a (DA 6215) endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (amide)3.81
12b endo-9-Methyl-9-azabicyclo[3.3.1]non-3-yl (amide)4.51.5
12h exo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (amide)150>100
Reference (ICS 205930) -22.1

Data is illustrative and based on published findings.[1]

Structure-Activity Relationships

Based on the available data, several structure-activity relationships (SAR) can be deduced for this class of compounds:[1]

  • Amides vs. Esters: Amide derivatives are generally more potent than the corresponding ester derivatives. For instance, compound 12a (amide) is approximately 10 times more active than its ester analog 7a .[1]

  • Stereochemistry: The stereochemistry of the azabicycloalkyl moiety is crucial for activity. Endo-substituted derivatives (e.g., 12a , 12b ) are significantly more potent than their exo counterparts (e.g., 12h ).[1]

  • Azabicycloalkyl Ring System: Both 8-azabicyclo[3.2.1]octane (tropane) and 9-azabicyclo[3.3.1]nonane systems can lead to highly potent antagonists.

These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of novel 5-HT3 receptor antagonists based on the this compound scaffold. Adherence to these methodologies will facilitate the discovery and development of new therapeutic agents targeting the 5-HT3 receptor.

References

Application Notes and Protocols for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Within this class, compounds featuring a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid backbone have emerged as a promising area of investigation for new antimicrobial agents. This scaffold combines the structural rigidity of the fused bicyclic system with a carboxylic acid moiety that can be readily modified to modulate physiochemical properties and target interactions.

These application notes provide an overview of the antimicrobial potential of this compound derivatives, summarize available activity data, and offer detailed protocols for key in vitro assays to guide further research and development in this area.

Antimicrobial Activity and Spectrum

Derivatives of the this compound scaffold have demonstrated notable activity against a panel of clinically relevant pathogens, particularly Gram-positive bacteria. A study by Ozden et al. on a series of benzimidazole-5-carboxylic acid alkyl esters revealed promising antimicrobial efficacy.[1]

Key Findings:

  • Gram-Positive Bacteria: Certain alkyl ester derivatives of benzimidazole-5-carboxylic acid have shown significant potency against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA), Staphylococcus faecalis, and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[1]

  • Gram-Negative Bacteria: Activity has also been reported against methicillin-resistant Escherichia coli.[1]

  • Fungal Pathogens: The antifungal potential of these derivatives has been evaluated against Candida albicans.[1]

The antimicrobial activity of these compounds is influenced by the nature of the ester substituent, indicating that modifications at the carboxylic acid position are crucial for optimizing potency and spectrum.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative benzimidazole-5-carboxylic acid alkyl esters.

Compound IDOrganismMIC (µg/mL)
Derivative 28aMethicillin-Resistant S. aureus (MRSA)Promising Activity
Derivative 28bMethicillin-Resistant S. aureus (MRSA)Promising Activity
Derivative 28cMethicillin-Resistant S. aureus (MRSA)Promising Activity
Representative EsterMethicillin-Resistant E. coliData Suggests Activity
Representative EsterS. aureusData Suggests Activity
Representative EsterS. faecalisData Suggests Activity
Representative EsterMethicillin-Resistant S. epidermidis (MRSE)Data Suggests Activity
Representative EsterC. albicansData Suggests Activity

Note: "Promising Activity" indicates that the source reported significant findings without specifying the exact MIC value in the available text. Further investigation into the primary literature is recommended for precise values.[1]

Mechanism of Action (Proposed)

While the precise mechanism of action for this compound derivatives is still under investigation, the broader benzimidazole class is known to interfere with various essential cellular processes in microorganisms. Potential mechanisms include the inhibition of microbial nucleic acid and protein synthesis due to their structural similarity to purines.[1]

Experimental Protocols

Detailed methodologies for the evaluation of antimicrobial and cytotoxic properties of this compound derivatives are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile 96-well microtiter plates

  • Incubator (35 ± 2°C)

Procedure:

  • Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (broth and inoculum, no compound).

    • Well 12 will serve as a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible turbidity.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipette

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxic potential of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks in the discovery and evaluation of novel antimicrobial agents derived from this compound.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold_Identification Scaffold Identification (2-oxo-benzimidazole -5-carboxylic acid) Library_Synthesis Library Synthesis (e.g., Esterification) Scaffold_Identification->Library_Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion) Library_Synthesis->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) MBC_Determination->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Optimization

Caption: A generalized workflow for antimicrobial drug discovery.

Experimental_Workflow Start Start with Synthesized Compound MIC_Assay Perform MIC Assay (Protocol 1) Start->MIC_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay (Protocol 3) Start->Cytotoxicity_Assay Growth_Observed Visible Growth? MIC_Assay->Growth_Observed Growth_Observed->MIC_Assay Yes (Higher Conc.) MIC_Value Determine MIC Value Growth_Observed->MIC_Value No MBC_Assay Perform MBC Assay (Protocol 2) MIC_Value->MBC_Assay MBC_Value Determine MBC Value MBC_Assay->MBC_Value End Data Analysis & SAR MBC_Value->End IC50_Value Determine IC50 Value Cytotoxicity_Assay->IC50_Value IC50_Value->End

Caption: A decision workflow for in vitro antimicrobial evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to aid in optimizing the reaction yield and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting 3,4-diaminobenzoic acid with urea.

Problem 1: Low or No Product Yield

Question Possible Causes Troubleshooting Steps
Why is the yield of my reaction consistently low? 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or poor mixing. 2. Sub-optimal reaction temperature: The temperature may be too low for the cyclization to occur efficiently. 3. Poor quality of starting materials: 3,4-diaminobenzoic acid may be oxidized, or the urea may be impure. 4. Incorrect stoichiometry: The molar ratio of 3,4-diaminobenzoic acid to urea may not be optimal.1. Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure vigorous stirring to maintain a homogeneous mixture. 2. Temperature Optimization: While specific optimization data for this exact molecule is scarce, related benzimidazolone syntheses often benefit from temperatures in the range of 130-180°C. Consider a stepwise increase in temperature to find the optimal point without causing degradation. 3. Reagent Quality: Use freshly purchased or purified 3,4-diaminobenzoic acid. Ensure the urea is dry and of high purity. 4. Stoichiometry: While a 1:1 to 1:2 molar ratio of diamine to urea is common, an excess of urea (up to 5-10 equivalents) can sometimes drive the reaction to completion.

Problem 2: Product Purity Issues

Question Possible Causes Troubleshooting Steps
My final product is discolored (e.g., brown or dark). How can I improve its purity? 1. Oxidation of 3,4-diaminobenzoic acid: This starting material is susceptible to oxidation, which can lead to colored impurities. 2. Side reactions: At high temperatures, urea can decompose to form byproducts that may polymerize or react to form colored impurities. 3. Incomplete removal of starting materials: Residual 3,4-diaminobenzoic acid can contribute to discoloration.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Recrystallization is an effective method for purifying the final product. Suitable solvents include water, ethanol, or a mixture of dimethylformamide (DMF) and water. Activated charcoal can be used during recrystallization to remove colored impurities. 3. Washing: Ensure the crude product is thoroughly washed after filtration to remove any unreacted starting materials and soluble impurities.
My NMR spectrum shows unexpected peaks. What are the likely impurities? 1. Unreacted 3,4-diaminobenzoic acid: Characterized by its specific aromatic proton signals. 2. Polymeric byproducts: May appear as broad humps in the baseline of the NMR spectrum. 3. Isomeric impurities: Depending on the reaction conditions, other benzimidazole isomers could potentially form, though this is less common in this specific synthesis.1. Purification: As mentioned above, recrystallization is the primary method to remove these impurities. 2. Chromatography: If recrystallization is ineffective, column chromatography may be necessary, although the low solubility of the product can make this challenging. 3. Spectroscopic Analysis: Compare the obtained NMR data with literature values for the pure product to identify and quantify impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

The most prevalent method is the condensation reaction of 3,4-diaminobenzoic acid with urea. This one-step process is generally cost-effective and straightforward.

Q2: What is the role of urea in this reaction?

Urea serves as a source of the carbonyl group that forms the "oxo" part of the benzimidazolone ring. Upon heating, urea decomposes to generate isocyanic acid (HNCO), which is the reactive species that cyclizes with the diamine.

Q3: Can I use other carbonyl sources instead of urea?

Yes, other reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used. However, these are often more hazardous, expensive, or require milder reaction conditions and different solvent systems. Urea remains a common choice due to its low cost and relative safety.

Q4: What is a suitable solvent for this reaction?

This reaction is often carried out under solvent-free (neat) conditions by melting the reactants together. If a solvent is desired, high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method. A solvent system such as ethyl acetate/hexane with a small amount of acetic acid can be used to develop the TLC plate. The disappearance of the starting material (3,4-diaminobenzoic acid) and the appearance of the product spot (which is typically more polar) indicate the reaction's progress.

Q6: What is the best way to purify the final product?

Recrystallization from hot water or an ethanol/water mixture is a common and effective purification method.[1][2][3] The product is generally poorly soluble in cold water but its solubility increases with temperature.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

Parameter Condition Expected Impact on Yield Rationale
Temperature Low (100-120°C)LowerInsufficient energy for urea decomposition and cyclization.
Moderate (130-160°C)OptimalSufficient energy for the reaction to proceed efficiently without significant byproduct formation.
High (>180°C)May DecreaseIncreased potential for decomposition of starting materials and product, leading to more impurities.
Reaction Time Short (1-2 hours)LowerThe reaction may not have reached completion.
Moderate (3-6 hours)OptimalAllows for the reaction to proceed to completion.
Long (>8 hours)No significant increase/potential decreaseLittle to no improvement in yield and may lead to degradation at higher temperatures.
Urea Equivalents 1-2 equivalentsModerateMay not be sufficient to drive the reaction to completion.
3-5 equivalentsOptimalAn excess of urea can increase the concentration of the reactive isocyanic acid intermediate, favoring product formation.
>5 equivalentsNo significant increaseFurther excess may not significantly improve the yield and can complicate purification.
Solvent Solvent-free (neat)Generally GoodHigh concentration of reactants can favor the reaction.
High-boiling polar aprotic (DMF, DMSO)GoodCan help to dissolve reactants and facilitate a more homogeneous reaction mixture.

Experimental Protocols

Key Experiment: Synthesis of this compound from 3,4-Diaminobenzoic Acid and Urea

This protocol is a representative procedure based on common methods for benzimidazolone synthesis.

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Activated charcoal (optional)

  • Deionized water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-diaminobenzoic acid (1.0 equivalent) and urea (3.0-5.0 equivalents).

  • Heating: Heat the mixture in an oil bath to 140-160°C. The mixture will melt and start to evolve ammonia gas.

  • Reaction: Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction by TLC until the 3,4-diaminobenzoic acid is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The mixture will solidify.

    • Add a sufficient amount of hot water to the flask and stir to break up the solid.

    • Adjust the pH of the suspension to approximately 9-10 with a sodium hydroxide or sodium bicarbonate solution to dissolve the acidic product and any unreacted starting material.

    • If the solution is colored, add a small amount of activated charcoal and heat the mixture to boiling for 10-15 minutes.

    • Filter the hot solution through a fluted filter paper or a pad of celite to remove the activated charcoal and any insoluble impurities.

  • Precipitation:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH reaches 2-3. The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the solid from hot water or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3,4-Diaminobenzoic Acid and Urea heat Heat to 140-160°C for 3-5 hours start->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool dissolve Dissolve in Hot Basic Water (pH 9-10) cool->dissolve charcoal Treat with Activated Charcoal (optional) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot precipitate Acidify Filtrate to pH 2-3 filter_hot->precipitate filter_cold Vacuum Filtration precipitate->filter_cold wash Wash with Cold Water filter_cold->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize end 2-oxo-2,3-dihydro-1H- benzo[d]imidazole- 5-carboxylic acid recrystallize->end Final Product

Caption: Experimental workflow for the synthesis of the target compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_reagents Poor Reagent Quality low_yield->bad_reagents suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp wrong_ratio Incorrect Stoichiometry low_yield->wrong_ratio increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp check_reagents Use Pure, Dry Reagents bad_reagents->check_reagents optimize_temp Optimize Temperature (130-160°C) suboptimal_temp->optimize_temp adjust_ratio Use Excess Urea (3-5 eq.) wrong_ratio->adjust_ratio

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for side reactions encountered during the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. The most common and direct synthetic route involves the condensation of 3,4-diaminobenzoic acid with urea, which serves as a stable and safe carbonyl source. This document focuses on potential issues arising from this specific pathway.

Troubleshooting Guide

This section addresses common problems observed during the synthesis in a question-and-answer format.

Q1: My reaction yield is low, and TLC analysis shows multiple spots apart from my desired product. What are the likely side products?

A1: Low yields and multiple TLC spots typically indicate incomplete reaction or the formation of stable byproducts. The primary suspects are:

  • Incomplete Cyclization: The reaction may stall at the acyclic intermediate, N-(2-amino-4-carboxyphenyl)urea. This intermediate is more polar than the final product and will likely have a lower Rf value on a normal-phase silica TLC plate.

  • Polymeric Byproducts: 3,4-diaminobenzoic acid is bifunctional. Under certain conditions, especially with high concentrations or improper stoichiometry, it can undergo intermolecular condensation to form oligomers or polymers. These are often high molecular weight, insoluble materials that may remain at the baseline of the TLC.

  • Starting Material: Unreacted 3,4-diaminobenzoic acid may also be present.

Q2: My final product's mass spectrum shows a major peak at m/z ~134, and my NMR spectrum is missing the carboxylic acid proton signal. What has happened?

A2: This analytical data strongly suggests that decarboxylation has occurred. The molecular weight of the target compound is ~178 g/mol , while the decarboxylated product, 2,3-dihydro-1H-benzo[d]imidazol-2-one (benzimidazolone), is ~134 g/mol . This side reaction is favored by:

  • Excessive Heat: Reaction temperatures significantly above 180-200°C can promote the loss of CO2.

  • Prolonged Reaction Times: Heating for an extended period, even at a moderate temperature, can lead to gradual decarboxylation.

  • Harsh Acidic or Basic Conditions: While the urea condensation is typically performed neat or in a high-boiling solvent, residual acids or bases can catalyze this side reaction.

Q3: The reaction has produced a significant amount of an insoluble, high-melting-point solid that is difficult to characterize. What is it?

A3: This is most likely due to the formation of polymeric byproducts. The combination of amino and carboxylic acid functionalities in the starting material can lead to the formation of polyamide-like structures through intermolecular amide bond formation, especially if the temperature is excessively high, which can cause urea to decompose and create conditions for self-condensation of the starting material. To mitigate this, ensure you are using an appropriate reaction concentration and consider a solvent like diphenyl ether or Dowtherm A to maintain a homogenous solution at high temperatures.

Q4: My product appears to be an isomeric mixture according to NMR analysis. How is this possible?

A4: The presence of isomers almost always points to impurities in the starting materials. If the initial 3,4-diaminobenzoic acid is contaminated with other isomers, such as 2,3-diaminobenzoic acid, you will inevitably form the corresponding isomeric benzimidazolone product (e.g., 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid). Always verify the purity and identity of your starting materials via NMR or other appropriate analytical methods before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely used and straightforward method is the thermal condensation of 3,4-diaminobenzoic acid with urea . This reaction is typically performed by heating a mixture of the two reagents, often without a solvent, to a temperature of 130-180°C. During the reaction, urea decomposes to generate isocyanic acid in situ, which reacts with the diamine to form the benzimidazolone ring system, releasing ammonia.

Q2: What are the optimal reaction conditions to minimize side reactions?

A2: To maximize yield and purity:

  • Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.5 equivalents) to ensure complete reaction of the diamine.

  • Temperature Control: Maintain a stable temperature between 150-180°C. Use an oil bath and a temperature controller for accuracy. Temperatures that are too low will result in incomplete cyclization, while temperatures that are too high will promote decarboxylation and polymerization.

  • Reaction Time: Monitor the reaction by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). A typical reaction time is 2-4 hours. Over-extending the reaction time offers no benefit and increases the risk of decarboxylation.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which may cause discoloration of the product.

Q3: How can the target compound be effectively purified from the common side products?

A3:

  • Acid-Base Extraction: The carboxylic acid group on the target product allows for straightforward purification. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH or NaHCO3). The desired acid will form a soluble carboxylate salt, while non-acidic impurities (like the decarboxylated product or neutral polymers) will remain insoluble and can be filtered off. The filtrate can then be re-acidified (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, water, or a DMF/water mixture, can be effective for removing minor impurities.

Data Presentation: Potential Side Products

The table below summarizes the key characteristics of potential side products formed during the synthesis from 3,4-diaminobenzoic acid and urea.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Target Product This compoundC₈H₆N₂O₃178.15MS (ESI-): m/z 177. NMR: Aromatic and COOH protons visible.
Incomplete Cyclization N-(2-amino-4-carboxyphenyl)ureaC₈H₉N₃O₃195.18MS (ESI-): m/z 194. More polar (lower Rf) on silica TLC.
Decarboxylation 2,3-dihydro-1H-benzo[d]imidazol-2-oneC₇H₆N₂O134.14MS (ESI+): m/z 135. NMR: Absence of COOH proton.
Isomeric Impurity 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acidC₈H₆N₂O₃178.15NMR: Different aromatic proton splitting pattern.
Polymeric Byproducts (Mixture)VariableHigh MWInsoluble in most common solvents. Remains at TLC baseline.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reagents & Setup:

    • Combine 3,4-diaminobenzoic acid (1.0 eq) and urea (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • The flask should be placed in an oil bath on a magnetic hotplate stirrer.

  • Reaction:

    • Heat the mixture with stirring to 160°C. The solid mixture will melt and begin to evolve ammonia gas (ensure the reaction is performed in a well-ventilated fume hood).

    • Maintain the temperature at 160-170°C for 3 hours. The reaction mixture will gradually solidify as the product forms.

  • Work-up and Purification:

    • Allow the flask to cool to room temperature. The crude solid will remain.

    • Add 1M sodium hydroxide solution to the flask to dissolve the crude product (pH should be >10).

    • Stir for 30 minutes. Filter off any insoluble material (these are non-acidic byproducts).

    • Transfer the filtrate to a clean beaker and cool in an ice bath.

    • Slowly add 2M hydrochloric acid with stirring until the pH is ~2-3. A precipitate of the pure product will form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Protocol 2: TLC Monitoring of the Reaction
  • System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) = 10:1 (v/v).

  • Procedure:

    • Periodically (e.g., every 30 minutes), carefully take a small aliquot from the hot reaction mixture with a glass capillary.

    • Dissolve the aliquot in a small amount of DMF or DMSO.

    • Spot the solution on the TLC plate alongside a spot of the 3,4-diaminobenzoic acid starting material.

    • Develop the plate in the DCM/MeOH mobile phase.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.

Visual Guides

Main_Pathway SM 3,4-Diaminobenzoic Acid + Urea INT Intermediate (Acyclic Urea Adduct) SM->INT Heat (160°C) PROD Target Product INT->PROD Cyclization (-NH3)

Caption: Main synthetic pathway for the target compound.

Side_Reactions Start 3,4-Diaminobenzoic Acid + Urea Target Target Product Start->Target Main Reaction (Cyclization) SP1 Incomplete Cyclization (Acyclic Intermediate) Start->SP1 Insufficient Heat or Time SP3 Polymeric Byproducts Start->SP3 High Concentration or Excessive Heat SP2 Decarboxylation Product (Benzimidazolone) Target->SP2 Excessive Heat (>180°C)

Caption: Common side reaction pathways from the main synthesis.

Troubleshooting_Workflow start Analyze Crude Product q1 Low Yield or Impure by TLC/LCMS? start->q1 a1 Identify Dominant Impurity by Mass Spec q1->a1 Yes end_ok Proceed to Purification q1->end_ok No q2 Impurity Mass? a1->q2 decarb Decarboxylation. ACTION: Reduce Temp./Time q2->decarb ~134 g/mol incomplete Incomplete Cyclization. ACTION: Increase Temp./Time q2->incomplete ~195 g/mol poly Polymerization. ACTION: Check Concentration q2->poly High MW / Insoluble end_rethink Re-run with Optimized Conditions decarb->end_rethink incomplete->end_rethink poly->end_rethink

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Reaction Conditions for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclization of 3,4-diaminobenzoic acid with a carbonyl source, such as urea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Inactive or impure starting materials. 3. Suboptimal pH of the reaction mixture.1. Gradually increase the reaction temperature in increments of 10°C and monitor progress by TLC. Extend the reaction time. 2. Ensure the purity of 3,4-diaminobenzoic acid and urea. 3. If using an acidic catalyst, ensure its appropriate concentration.
Presence of Multiple Spots on TLC 1. Formation of side products due to excessive heat. 2. Incomplete cyclization. 3. Decarboxylation of the product at high temperatures.1. Lower the reaction temperature and monitor the reaction closely. 2. Ensure stoichiometric amounts of reactants and extend the reaction time at a moderate temperature. 3. Avoid prolonged heating at temperatures above 180°C.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of polymeric byproducts. 3. Co-precipitation of impurities.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., hot water). 2. Recrystallize the product from a suitable solvent such as ethanol or a mixture of DMF and water. 3. Utilize column chromatography if recrystallization is ineffective.
Product Decarboxylates High reaction temperatures.Maintain the reaction temperature below the decarboxylation point of the product. A temperature range of 130-150°C is generally recommended. Use a high-boiling point solvent to ensure even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and straightforward method is the reaction of 3,4-diaminobenzoic acid with urea, typically in a high-boiling point solvent or under neat conditions with heating. This reaction proceeds via a cyclization-condensation mechanism.

Q2: What are the critical parameters to control during the reaction?

The most critical parameters are temperature and reaction time. Insufficient heat can lead to incomplete reaction, while excessive heat can cause the formation of byproducts and decarboxylation of the desired product. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q3: What are the expected side products in this synthesis?

Common side products can include unreacted starting materials, partially reacted intermediates, and the decarboxylated product (2-oxo-2,3-dihydro-1H-benzo[d]imidazole). At very high temperatures, polymerization can also occur.

Q4: How can I purify the final product?

The product is typically a solid. Purification can often be achieved by washing the crude product with hot water to remove unreacted urea and other water-soluble impurities. Recrystallization from ethanol or a dimethylformamide (DMF)/water mixture is also a common and effective method. For highly impure samples, column chromatography may be necessary.

Q5: How can I confirm the identity and purity of my product?

Standard analytical techniques should be used for characterization. These include:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms.

  • IR Spectroscopy: To identify key functional groups such as the carbonyl (C=O) of the urea moiety and the carboxylic acid (C=O and O-H).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the product.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • Hydrochloric acid (optional, as catalyst)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminobenzoic acid (1 equivalent) and urea (1.5 - 2 equivalents).

  • Add a high-boiling point solvent. Alternatively, the reaction can be carried out under neat (solvent-free) conditions.

  • If using a catalyst, add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to 130-150°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, the product may precipitate upon cooling. If not, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid product by filtration and wash it thoroughly with hot water to remove unreacted urea.

  • Dry the crude product in an oven.

  • For further purification, recrystallize the crude product from ethanol or a DMF/water mixture.

Visualizations

experimental_workflow start Start reactants Combine 3,4-Diaminobenzoic Acid and Urea start->reactants heating Heat to 130-150°C reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool and Precipitate monitoring->workup Reaction Complete filtration Filter and Wash workup->filtration purification Recrystallize filtration->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_temp Was the temperature too high or too low? start->check_temp check_time Was the reaction time sufficient? start->check_time check_reagents Are the starting materials pure? start->check_reagents high_temp Decrease temperature to avoid side reactions. check_temp->high_temp Too High low_temp Increase temperature to drive the reaction. check_temp->low_temp Too Low increase_time Increase reaction time. check_time->increase_time No purify_reagents Purify starting materials. check_reagents->purify_reagents No

Caption: A logical troubleshooting guide for optimizing the reaction.

Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges, particularly low yields, during the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct synthetic route involves the cyclization of 3,4-diaminobenzoic acid with a suitable one-carbon carbonyl equivalent. The primary methods include:

  • Reaction with Urea: This method involves heating 3,4-diaminobenzoic acid with excess urea. It is a cost-effective method but can require high temperatures and sometimes results in purification challenges.

  • Reaction with N,N'-Carbonyldiimidazole (CDI): CDI is a milder and more reactive reagent for this transformation. The reaction can often be carried out at room temperature, but CDI is more expensive and moisture-sensitive. A synthesis of the related 5-carbonitrile derivative using CDI reported a yield of 24%, suggesting that low yields can be a challenge with this method as well.[1]

  • Reaction with Phosgene or its Equivalents (e.g., triphosgene): These reagents are highly effective but are also highly toxic and require special handling precautions.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway General Synthetic Pathway A 3,4-Diaminobenzoic Acid C This compound A->C Cyclization B Carbonyl Source (Urea, CDI, Phosgene) B->C

Caption: General synthesis of the target molecule.

Troubleshooting Guide: Overcoming Low Yield

Q2: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I address them?

A2: Low yields in this synthesis are a common issue. The problem can often be traced back to several key areas: the starting materials, the reaction conditions, or the work-up and purification process. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Suggestions
Purity of Starting Material (3,4-Diaminobenzoic Acid) 3,4-Diaminobenzoic acid is susceptible to oxidation and may contain impurities. Oxidized starting material can lead to colored byproducts and incomplete reactions. Solution: • Use freshly purchased, high-purity 3,4-diaminobenzoic acid. • If the purity is questionable, consider recrystallization before use. • Store the starting material under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Choice and Handling of Carbonyl Source The reactivity and stability of the carbonyl source are critical.Solution:Urea: Ensure urea is dry. Consider using a large excess to drive the reaction to completion. The reaction often requires high temperatures (e.g., 130-180 °C), which can lead to decomposition. Optimize the temperature and reaction time. • CDI: N,N'-Carbonyldiimidazole is highly moisture-sensitive. Use anhydrous solvents and perform the reaction under an inert atmosphere. Ensure the CDI is of high quality.[1]
Incomplete Reaction The cyclization reaction may not have gone to completion.Solution:Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 3,4-diaminobenzoic acid spot will indicate the reaction's progress. Extend the reaction time if necessary. • Temperature: For urea-based synthesis, ensure the temperature is high enough for the reaction to proceed. For CDI, the reaction is typically run at room temperature, but gentle heating (e.g., to 40-50 °C) might improve the yield, though it could also increase side product formation.
Side Reactions Polymerization of the starting material or intermediate can occur, especially at high temperatures. Decarboxylation of the product can also be an issue under harsh conditions.Solution: • Optimize the reaction temperature and time to minimize byproduct formation. • If using urea, consider adding it portion-wise to control the reaction rate. • When using CDI, ensure a 1:1 stoichiometry is accurately maintained to avoid side reactions.
Product Precipitation and Isolation The product has low solubility in many organic solvents, which can make purification challenging and lead to loss of product during work-up.Solution: • After the reaction, the product often precipitates upon cooling or acidification. Ensure the pH is adjusted correctly to precipitate the carboxylic acid. • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. Washing the crude solid with appropriate solvents (e.g., water, then a less polar organic solvent like diethyl ether) can remove unreacted starting materials and byproducts.

Below is a troubleshooting workflow to help diagnose the cause of low yield.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Obtained Check_Purity Check Purity of 3,4-Diaminobenzoic Acid Start->Check_Purity Impure Impure Check_Purity->Impure TLC/NMR indicates impurities Pure Pure Check_Purity->Pure Purity confirmed Purify Recrystallize or Use New Batch Impure->Purify Purify->Check_Purity Check_Conditions Review Reaction Conditions Pure->Check_Conditions Optimize_Time_Temp Optimize Time and Temperature Check_Conditions->Optimize_Time_Temp Check_Reagent Check Carbonyl Source (e.g., CDI quality) Check_Conditions->Check_Reagent Check_Workup Review Work-up and Purification Check_Conditions->Check_Workup Success Improved Yield Optimize_Time_Temp->Success Use_New_Reagent Use Fresh/Anhydrous Reagent Check_Reagent->Use_New_Reagent Use_New_Reagent->Success Optimize_Purification Optimize pH Adjustment and Recrystallization Check_Workup->Optimize_Purification Optimize_Purification->Success

References

Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important benzimidazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the condensation reaction of 3,4-diaminobenzoic acid with urea. This reaction is typically performed at elevated temperatures, leading to the formation of the desired benzimidazolone ring structure.

Q2: What are the potential side reactions I should be aware of?

A2: Several side reactions can occur, leading to the formation of impurities. The most common include:

  • Decarboxylation: The starting material, 3,4-diaminobenzoic acid, can undergo decarboxylation at high temperatures to form o-phenylenediamine.[1] This byproduct can then react with urea to form benzimidazol-2-one, an impurity lacking the carboxylic acid group.

  • Polymerization/Oligomerization: Under harsh reaction conditions, the starting materials and the product can potentially form polymeric or oligomeric species, which can be difficult to remove.

  • Biuret Formation: Urea can self-condense at high temperatures to form biuret, which may sublime and cause issues with equipment, in addition to being a potential impurity in the final product.[2]

Q3: My final product has a persistent color. What is the likely cause and how can I remove it?

A3: Colored impurities often arise from oxidation of the diamino starting material or from side reactions. Purification by recrystallization from a suitable solvent is the primary method for color removal. The use of activated carbon during recrystallization can also be effective in adsorbing colored byproducts.

Q4: I am having difficulty with the reaction mixture solidifying and being hard to stir. What can I do?

A4: This is a common issue in melt reactions with urea.[2] To mitigate this, consider using a high-boiling point, water-immiscible organic solvent such as toluene, xylenes, or dichlorobenzene.[2][3] This can improve stirrability and heat transfer, leading to a more controlled reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Significant side reactions (e.g., decarboxylation). - Product loss during workup and purification.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize the reaction temperature to minimize decarboxylation of the starting material.[1] - Carefully select the recrystallization solvent to maximize product recovery.
Presence of Benzimidazol-2-one Impurity Decarboxylation of 3,4-diaminobenzoic acid followed by reaction with urea.- Lower the reaction temperature. - Consider using a milder carbonylating agent than urea, such as 1,1'-carbonyldiimidazole (CDI), which may allow for lower reaction temperatures.
Poor Solubility of the Final Product The product, this compound, has limited solubility in many common organic solvents.- For purification, consider polar aprotic solvents like DMF or DMSO. - Aqueous basic solutions can be used to dissolve the product by forming the carboxylate salt, which can then be re-precipitated by acidification.
Reaction Stalls or is Sluggish Insufficient temperature or poor heat transfer.- Ensure uniform heating and efficient stirring. - If using a solvent, ensure it is at the appropriate reflux temperature.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • 3,4-Diaminobenzoic acid

  • Urea

  • High-boiling point solvent (e.g., toluene, optional)

  • Hydrochloric acid (for workup)

  • Activated carbon (for decolorization)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-diaminobenzoic acid and urea. A molar ratio of 1:1.3 of the diamine to urea is a common starting point.[2] If using a solvent, add it to the flask (a common ratio is 1 to 2 moles of solvent per mole of diamine).[2]

  • Reaction: Heat the mixture with stirring. The optimal temperature is typically between 135°C and 180°C.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, the product may precipitate upon cooling. The crude product can be isolated by filtration. To aid in the removal of unreacted starting material and basic impurities, the crude solid can be suspended in a dilute acidic solution (e.g., 1M HCl), stirred, and then filtered. Wash the solid with water until the filtrate is neutral.

  • Purification: The crude product is then purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent.

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis Pathway and Potential Side Reactions

synthesis_and_side_reactions DABA 3,4-Diaminobenzoic Acid Product This compound DABA->Product + Urea (Heat) OPD o-Phenylenediamine DABA->OPD High Temp. (-CO2) Polymer Polymeric Byproducts DABA->Polymer High Temp. Urea Urea Urea->Product Biuret Biuret Urea->Biuret Self-condensation (High Temp.) Product->Polymer High Temp. Decarboxylation_Product Benzimidazol-2-one OPD->Decarboxylation_Product + Urea

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes recrystallize Recrystallize with Activated Carbon check_purity->recrystallize Yes end Pure Product check_purity->end No optimize_temp Optimize Temperature (135-180°C) incomplete_rxn->optimize_temp No optimize_time Increase Reaction Time incomplete_rxn->optimize_time Yes optimize_temp->start optimize_time->start check_decarboxylation Decarboxylation Impurity (Benzimidazol-2-one)? recrystallize->check_decarboxylation lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp Yes check_decarboxylation->end No lower_temp->start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

alternative reagents for the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents for the synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common safer alternatives to phosgene for the synthesis of this compound?

A1: Common and safer alternatives to the highly toxic phosgene gas for the cyclization of 3,4-diaminobenzoic acid include triphosgene (bis(trichloromethyl) carbonate), carbonyldiimidazole (CDI), and urea. Each of these reagents offers advantages in terms of handling and safety, though they differ in reactivity and reaction conditions.

Q2: How does the carboxylic acid group on the starting material, 3,4-diaminobenzoic acid, affect the cyclization reaction?

A2: The carboxylic acid group is an electron-withdrawing group, which can decrease the nucleophilicity of the amino groups, potentially making the cyclization reaction slower compared to unsubstituted o-phenylenediamine. Additionally, the carboxylic acid can react with some cyclizing agents or bases, necessitating careful selection of reagents and reaction conditions. For instance, with reagents like CDI, the carboxylic acid could potentially be activated, leading to side reactions.

Q3: Which alternative reagent is the most cost-effective?

A3: Urea is generally the most cost-effective and readily available reagent for this transformation. However, reactions with urea often require high temperatures (thermal fusion), which might not be suitable for sensitive substrates. CDI and triphosgene are more expensive but often allow for milder reaction conditions.

Q4: Can I use other carbonylating agents?

A4: Yes, other reagents such as diphosgene, ethyl chloroformate, or even carbon dioxide under specific catalytic conditions can be used for the formation of the 2-oxo-benzimidazole core.[1] However, urea, CDI, and triphosgene are among the most commonly employed and well-documented phosgene substitutes for this type of transformation.

Troubleshooting Guides

Problem 1: Low or no yield of the desired product.

  • Q: My reaction is giving a very low yield of this compound. What could be the issue?

    • A: Several factors could contribute to low yields.

      • Incomplete reaction: The electron-withdrawing nature of the carboxylic acid group can slow down the reaction. Consider increasing the reaction time or temperature, depending on the reagent used. For urea-based synthesis, ensure the temperature is high enough for efficient reaction.

      • Reagent decomposition: Reagents like CDI are moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

      • Poor solubility: 3,4-diaminobenzoic acid has limited solubility in many organic solvents. For reactions with CDI or triphosgene, a polar aprotic solvent like THF, DMF, or DMSO may be necessary to ensure a homogeneous reaction mixture.

      • Side reactions: The carboxylic acid moiety can compete with the amino groups for reaction with the cyclizing agent, especially with highly reactive reagents. Using a protected form of the carboxylic acid (e.g., a methyl or ethyl ester) and deprotecting it in a subsequent step might improve the yield of the cyclization.

Problem 2: Difficulty in product purification.

  • Q: I am having trouble purifying the final product. It seems to be contaminated with starting material or byproducts.

    • A: The product, being a carboxylic acid and a benzimidazolone, is polar and may be difficult to separate from polar starting materials or byproducts.

      • Acid-base extraction: Take advantage of the acidic nature of the product. Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) and wash with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with dilute HCl to precipitate the pure product, which can be collected by filtration.

      • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method.

      • Column chromatography: For stubborn impurities, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, may be required.

Problem 3: Formation of polymeric byproducts.

  • Q: My reaction is producing an insoluble, polymeric material. What is causing this and how can I prevent it?

    • A: Polymerization can occur, especially in high-temperature reactions like urea fusion, or if there is intermolecular reaction between activated intermediates.

      • High concentration: Running the reaction at high concentrations can favor intermolecular side reactions. Try performing the reaction under more dilute conditions.

      • Reaction temperature: Excessively high temperatures can lead to decomposition and polymerization. Carefully control the reaction temperature, especially when using urea.

      • Reagent stoichiometry: Ensure the correct stoichiometry of the cyclizing agent. An excess of a highly reactive agent might lead to uncontrolled side reactions.

Experimental Protocols

Method 1: Synthesis using Urea (Thermal Fusion)

This method is cost-effective but requires high temperatures.

Protocol:

  • Grind 1.52 g (10 mmol) of 3,4-diaminobenzoic acid and 1.80 g (30 mmol) of urea together in a mortar and pestle to obtain a fine, homogeneous powder.

  • Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 150-160 °C for 4-6 hours. The mixture will melt, and ammonia will be evolved.

  • Cool the reaction mixture to room temperature. The solidified mass is the crude product.

  • Dissolve the crude solid in a minimum amount of hot 1 M NaOH solution.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated HCl until the pH is around 3-4.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method uses milder conditions but requires an anhydrous solvent and inert atmosphere. This protocol is adapted from the synthesis of the corresponding 5-carbonitrile analog.

Protocol:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 1.52 g (10 mmol) of 3,4-diaminobenzoic acid and 50 mL of anhydrous tetrahydrofuran (THF).

  • Stir the suspension and add 1.78 g (11 mmol) of 1,1'-carbonyldiimidazole (CDI) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in 50 mL of water and acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Method 3: Synthesis using Triphosgene

This method is efficient but requires careful handling of triphosgene, which is a toxic substance and a source of phosgene.

Protocol:

  • In a fume hood, suspend 1.52 g (10 mmol) of 3,4-diaminobenzoic acid in 50 mL of anhydrous THF in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Add 2.8 mL (20 mmol) of triethylamine to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 1.0 g (3.4 mmol) of triphosgene in 10 mL of anhydrous THF and add it dropwise to the cooled suspension over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove triethylammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Treat the residue with water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Data Presentation

Parameter Urea Carbonyldiimidazole (CDI) Triphosgene
Relative Cost LowHighMedium
Safety Concerns Low (ammonia evolution)Moisture sensitiveHigh (Toxic, phosgene source)
Reaction Temp. 150-160 °CRoom Temperature0 °C to Room Temperature
Reaction Time 4-6 hours16-24 hours12-16 hours
Solvent Solvent-freeAnhydrous THFAnhydrous THF
Atmosphere NormalInert (Nitrogen/Argon)Inert (Nitrogen/Argon)
Typical Yield Moderate to GoodModerate to GoodGood to Excellent
Work-up Acid/Base precipitationAcid precipitationFiltration and Acid precipitation

Mandatory Visualization

G cluster_start Starting Material cluster_reagents Alternative Carbonyl Sources cluster_reaction Reaction cluster_product Product A 3,4-Diaminobenzoic Acid E Intramolecular Cyclization A->E B Urea (Heat) B->E C Carbonyldiimidazole (CDI) (Anhydrous Solvent) C->E D Triphosgene (Base, Anhydrous Solvent) D->E F 2-oxo-2,3-dihydro-1H- benzo[d]imidazole- 5-carboxylic acid E->F

Caption: General workflow for the synthesis of the target compound using alternative reagents.

G start Start: Need to synthesize 2-oxo-benzimidazole- 5-carboxylic acid safety Are stringent safety protocols for toxic reagents in place? start->safety mild_conditions Is the substrate sensitive to high temperatures? safety->mild_conditions No triphosgene Use Triphosgene safety->triphosgene Yes cost Is cost a major constraint? mild_conditions->cost No cdi Use Carbonyldiimidazole (CDI) mild_conditions->cdi Yes cost->cdi No urea Use Urea cost->urea Yes

Caption: Decision tree for selecting an alternative reagent based on experimental constraints.

References

Technical Support Center: Scale-Up Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. It provides troubleshooting advice, detailed protocols, and comparative data to facilitate a smooth transition from lab-scale to pilot or manufacturing scale.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the common causes and solutions?

A1: Low yield during scale-up is a frequent issue stemming from several factors:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized hot or cold spots can lead to side product formation or incomplete reactions.

    • Solution: Use a jacketed reactor with an overhead stirrer to ensure efficient and homogenous mixing. A temperature probe should be used to monitor the internal reaction temperature, not just the jacket temperature.

  • Poor Mixing: Inadequate agitation can lead to poor dispersion of reagents and localized concentration gradients, resulting in side reactions.

    • Solution: Select an appropriate impeller (e.g., anchor, turbine) and optimize the stirring speed for the reactor geometry and reaction viscosity.

  • Incomplete Precipitation/Isolation: The physical properties of the product, such as its low solubility in many common solvents, can make isolation challenging.

    • Solution: Carefully control the pH and temperature during the work-up and precipitation steps. The addition of an anti-solvent should be done slowly to promote the formation of easily filterable crystals. Perform a small-scale test to determine the optimal conditions for precipitation before applying them to the entire batch.

Q2: I am observing significant impurity formation during the scale-up. How can I identify and minimize these impurities?

A2: Impurities often arise from side reactions that become more prominent at a larger scale.

  • Common Side Products: These can include starting materials, incompletely cyclized intermediates, or products from side reactions of the starting diamine.

  • Minimization Strategies:

    • Control Reagent Addition: For highly reactive cyclizing agents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene, slow, controlled addition via a syringe pump or addition funnel is crucial to manage the reaction exotherm and prevent side reactions.

    • Inert Atmosphere: The starting material, 3,4-diaminobenzoic acid, can be susceptible to oxidative degradation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored impurities.

    • Stoichiometry: Ensure precise control over reagent stoichiometry. An excess of the cyclizing agent can lead to downstream purification challenges.

Q3: The final product has very poor solubility, making purification by recrystallization difficult. What are the recommended purification strategies for large quantities?

A3: The target molecule is known for its limited solubility due to its rigid, planar structure and strong intermolecular hydrogen bonding.

  • Slurry Washing: This is a highly effective technique for this type of product. The crude, filtered solid can be suspended (slurried) in a series of solvents. Each solvent is chosen to dissolve specific impurities while leaving the desired product as a solid. A typical sequence might be:

    • Water (to remove inorganic salts).

    • Acetone or Ethanol (to remove moderately polar organic impurities).

    • Diethyl ether or Hexanes (to remove non-polar impurities).

  • Acid/Base Purification: The carboxylic acid moiety allows for purification via pH modulation. The crude product can be dissolved in an aqueous base (e.g., NaOH, K2CO3) to form a soluble carboxylate salt. The solution is then filtered to remove insoluble impurities. The clear filtrate is then acidified (e.g., with HCl) to re-precipitate the purified product, which is collected by filtration.

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

A4: Safety is paramount during scale-up.

  • Reaction Exotherm: The cyclization reaction can be exothermic. This must be managed with a controlled rate of addition and an efficient cooling system in the reactor. A preliminary reaction calorimetry study is advisable for large-scale production.

  • Reagent Hazards: Some cyclizing agents are hazardous. Phosgene and its derivatives (e.g., triphosgene) are highly toxic and require specialized handling and scrubber systems.[1] Urea is a safer alternative, but it releases ammonia gas upon heating, which requires adequate ventilation and potentially a scrubber.

  • Dust Exposure: The final product is a solid powder. Appropriate personal protective equipment (PPE), including respiratory protection, should be used to prevent inhalation.[2]

Data Presentation

Table 1: Troubleshooting Guide for Scale-Up Synthesis

Symptom / Issue Potential Cause Recommended Action
Low Yield Inefficient heat transfer / poor mixingUse a jacketed reactor with an overhead stirrer; optimize stirring speed.
Incomplete reactionMonitor reaction with HPLC/TLC; increase reaction time or temperature if safe.
Poor product precipitationAdjust pH and temperature during work-up; perform slow addition of anti-solvent.
High Impurity Level Reaction exotherm out of controlEnsure adequate reactor cooling; control reagent addition rate.
Oxidative degradation of starting materialRun the reaction under an inert atmosphere (N₂ or Ar).
Unreacted starting materialsOptimize stoichiometry; consider a different purification method (e.g., slurry wash).
Difficult Filtration Fine particle size of the precipitateControl precipitation rate (slow cooling, slow anti-solvent addition).
Gummy or oily productEnsure complete reaction; choose an appropriate anti-solvent.
Product Discoloration Air oxidation of the diamine starting materialUse high-purity starting materials; maintain an inert atmosphere.
Thermal degradationAvoid excessive temperatures or prolonged reaction times.

Table 2: Comparison of Common Carbonyl Sources for Cyclization

Reagent Pros Cons Safety Considerations
Urea Inexpensive, readily available, safe to handle.High reaction temperatures required (~130-160 °C); evolves ammonia gas.Ammonia gas is corrosive and an irritant; requires good ventilation/scrubbing.
1,1'-Carbonyldiimidazole (CDI) Milder reaction conditions; high yields.[3]More expensive; moisture sensitive.Irritant. Handle in a fume hood.
Triphosgene Highly reactive, efficient.Generates phosgene in situ, which is extremely toxic. Byproducts can be corrosive.Extreme caution required. Must be handled by trained personnel with specialized equipment and emergency procedures in place.

Experimental Protocols

Recommended Scale-Up Protocol: Synthesis via Urea Cyclization

This protocol is based on a common and relatively safe method for producing the benzimidazolone core structure.

Materials:

  • 3,4-Diaminobenzoic acid (1.0 eq)

  • Urea (1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Sulfolane (approx. 5-10 mL per gram of starting material)

  • Deionized Water

  • Acetone

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 3,4-diaminobenzoic acid and N-methyl-2-pyrrolidone (NMP).

  • Mixing: Begin stirring the mixture to form a suspension.

  • Urea Addition: Add the urea to the reactor in a single portion.

  • Heating: Heat the reactor jacket to raise the internal temperature of the mixture to 140-150 °C. Ammonia gas will begin to evolve and can be vented through a scrubber system (e.g., a bubbler containing dilute acid).

  • Reaction Monitoring: Hold the mixture at temperature for 3-5 hours. Monitor the reaction's progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to 40-50 °C. Slowly add deionized water (approx. 2-3 volumes relative to the NMP used) over 30-60 minutes with good stirring. The product will precipitate as a solid.

  • Isolation: Continue to cool the slurry to room temperature and stir for an additional hour to ensure complete precipitation. Filter the solid product using a Büchner funnel or a filter press.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Then, perform a final wash with acetone to displace the water and aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Charge Reactor: - 3,4-Diaminobenzoic Acid - Urea - NMP Solvent react Heat to 140-150 °C (3-5 hours) Evolves NH3 start->react monitor Monitor by HPLC/TLC for completion react->monitor cool Cool to 40-50 °C monitor->cool precipitate Precipitate with slow addition of Water cool->precipitate filter Filter Solid Product precipitate->filter wash Wash Cake: 1. Deionized Water 2. Acetone filter->wash dry Dry under Vacuum (60-80 °C) wash->dry product Final Product: This compound dry->product

Caption: General experimental workflow for the scale-up synthesis.

Troubleshooting Logic Diagram

G problem Problem Encountered low_yield Low Yield problem->low_yield high_impurity High Impurity problem->high_impurity check_reaction Reaction Incomplete? low_yield->check_reaction check_temp Temp Control Issue? high_impurity->check_temp check_isolation Isolation Issue? check_reaction->check_isolation No action_time Action: Increase Time/Temp check_reaction->action_time Yes action_ph Action: Optimize pH/Anti-solvent check_isolation->action_ph Yes check_atmosphere Oxidation Issue? check_temp->check_atmosphere No action_mixing Action: Improve Mixing/Cooling check_temp->action_mixing Yes action_inert Action: Use Inert Atmosphere check_atmosphere->action_inert Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Managing 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, focusing on managing its solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its rigid heterocyclic structure containing both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a carboxylic acid group, this compound is a polar molecule. It is expected to have low solubility in nonpolar organic solvents and limited solubility in many polar aprotic solvents commonly used in synthesis. Its solubility is significantly influenced by the pH of the medium.

Q2: In which solvents is this compound likely to be most soluble?

While specific quantitative data is limited, based on its structure and general principles, the compound is expected to be most soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in alcohols like methanol or ethanol may be moderate but potentially limited. It is generally insoluble in water under neutral or acidic conditions.

Q3: How does pH affect the solubility of this compound?

As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. In basic solutions (pH above its pKa), the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water and polar protic solvents. The predicted pKa for the isomeric 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is approximately 3.87.[1] While the exact pKa for the 5-carboxylic acid isomer may differ slightly, it is expected to be in a similar range. Therefore, adjusting the pH to be significantly above this value (e.g., pH > 6) will substantially increase its aqueous solubility.

Q4: What are the primary challenges when using this compound in a reaction?

The main challenge is its poor solubility in many common reaction solvents, which can lead to:

  • Incomplete reactions due to the reagent not being fully dissolved.

  • Slow reaction rates.

  • Difficulties in monitoring reaction progress.

  • Challenges in purification of the final product.

Troubleshooting Guides

Issue 1: The starting material does not fully dissolve in the reaction solvent for an amide coupling reaction.

Cause: this compound has low solubility in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) often used for amide coupling.

Solutions:

  • Solvent Selection:

    • Use highly polar aprotic solvents like DMF or DMSO where the compound has better solubility.

    • Consider using a solvent mixture. For instance, a small amount of DMSO can be added to a solvent like THF to aid dissolution.

  • In-situ Salt Formation:

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the suspension of the carboxylic acid in the reaction solvent before adding the coupling reagents. This will form the more soluble carboxylate salt in situ.

  • Temperature:

    • Gently warming the mixture may help to dissolve the starting material. However, be cautious as elevated temperatures can increase the risk of side reactions or racemization, depending on the specific coupling reagents used.

Issue 2: An amide coupling or esterification reaction is slow or incomplete.

Cause: Poor solubility of the starting material is a common reason for slow or incomplete reactions. Even if it appears to be a fine suspension, the concentration of the dissolved, reactive species may be very low.

Solutions:

  • Optimize Solubility:

    • Implement the solutions from Issue 1 to ensure the starting material is as soluble as possible in the reaction medium.

  • Choice of Reagents:

    • For amide coupling, use highly efficient coupling reagents that are effective even with challenging substrates. Onium salt-based reagents are often a good choice.

    • For esterification, converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, may be necessary if direct Fischer esterification is not effective.

  • Increase Reaction Time:

    • If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve a good yield.

  • Sonication:

    • Using an ultrasonic bath can help to break up solid particles and increase the surface area available for reaction, which can be beneficial for reactions with suspended solids.

Data Summary

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₈H₆N₂O₃[2][3][4]
Molecular Weight178.14 g/mol [2][3][4]
pKa (of isomer)3.87 ± 0.20[1]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors3[5]

Table 2: General Solvent Selection Guide

Solvent ClassExamplesExpected SolubilityNotes
Polar AproticDMSO, DMF, NMPHighPreferred for reactions requiring good solubility.
Polar ProticMethanol, EthanolModerate to LowMay be suitable for some reactions, but solubility could be limited.
EthersTHF, DioxaneLowOften poor solvents for this compound.
HalogenatedDCM, ChloroformVery LowGenerally not suitable for dissolving the starting material.
NonpolarToluene, HexanesInsolubleNot suitable.
Aqueous (Basic)Water with Base (e.g., NaHCO₃, NaOH)HighSoluble as the carboxylate salt. Useful for workup and purification.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Enhanced Solubility
  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the amine coupling partner (1.0-1.2 eq).

  • Add a tertiary amine base such as DIPEA (2.0-3.0 eq). Stir the mixture at room temperature until the carboxylic acid dissolves.

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq) and an additive (e.g., HOAt, 1.1 eq) in a minimal amount of the reaction solvent.

  • Add the solution of the coupling reagent to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The choice of extraction solvent will depend on the polarity of the product.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification
  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Heat the mixture to reflux and maintain for 12-24 hours. The starting material should slowly dissolve as the more soluble ester is formed.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product as needed.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubilization Solubilization Strategy cluster_reaction Reaction cluster_workup Workup & Purification start 2-oxo-2,3-dihydro-1H- benzo[d]imidazole-5-carboxylic acid solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent Suspend base Add Base (e.g., DIPEA) to form salt in-situ solvent->base If needed reagents Add Amine/Alcohol & Coupling Reagents/Catalyst solvent->reagents If soluble base->reagents Dissolved Reactant workup Aqueous Quench & Extraction reagents->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification

Caption: Workflow for managing solubility in reactions.

troubleshooting_logic start Reaction is slow or incomplete check_sol Is the starting material fully dissolved? start->check_sol sol_strat Improve Solubility: - Use DMF/DMSO - Add base (DIPEA/TEA) - Gentle warming check_sol->sol_strat No reagent_opt Optimize Reagents: - Use stronger coupling  reagent (e.g., HATU) - Increase reaction time check_sol->reagent_opt Yes success Problem Resolved sol_strat->success reagent_opt->success

Caption: Troubleshooting logic for slow or incomplete reactions.

References

preventing byproduct formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Synthesis

Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzimidazoles.

Issue 1: Low Reaction Yield

  • Question: My reaction yield is consistently low. What are the first parameters I should investigate?

  • Answer: Low yields are a common issue in benzimidazole synthesis. The primary parameters to optimize are typically the choice of catalyst and solvent. Reaction temperature and time also play a crucial role. For instance, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be low, and reaction times may be much longer.[1]

  • Question: How do I choose the right catalyst for my synthesis?

  • Answer: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide range of catalysts can be employed, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[1][2] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable.[1]

Issue 2: Byproduct Formation

  • Question: I am observing significant byproduct formation. What are the common byproducts and how can I minimize them?

  • Answer: The most common methods for synthesizing benzimidazoles are the Phillips-Ladenburg reaction (condensation of an o-phenylenediamine with a carboxylic acid or its derivative) and the Weidenhagen reaction (condensation with an aldehyde).[1][3] Common byproducts include N-acylated and diacylated o-phenylenediamines, as well as polymeric materials, especially under harsh reaction conditions like high temperatures and strong mineral acids.[4] To minimize these, consider optimizing the reaction temperature, using milder catalysts, and carefully controlling the stoichiometry of your reactants.

  • Question: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

  • Answer: Achieving selectivity can be a challenge, particularly when using aldehydes as reactants. The choice of catalyst and the electronic properties of the aldehyde are critical factors.[1] For example, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted benzimidazoles.[1][5] In some cases, using supported gold nanoparticles as a catalyst can provide high selectivity for the desired 2-substituted benzimidazole with minimal byproduct formation.[6]

Issue 3: Product Purification Difficulties

  • Question: My purified benzimidazole derivative is still colored (e.g., yellow or brown), even after chromatography or recrystallization. How can I remove these color impurities?

  • Answer: Colored impurities often arise from oxidation or side reactions.[7] One effective method to remove them is by treating the product with activated carbon (charcoal) during recrystallization.[7][8] For stubborn discoloration, a potassium permanganate treatment in a boiling water solution of the benzimidazole can be effective.[7][9] The resulting manganese oxide precipitate is then removed by adding sodium bisulfite until the solution is clear.[7][9] Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities from the outset.[2]

  • Question: I'm having trouble separating my product from the catalyst. What can I do?

  • Answer: If you are using a homogeneous catalyst, separation can be challenging. A practical solution is to switch to a heterogeneous or recyclable catalyst, such as supported gold nanoparticles or MgO@DFNS.[1] These catalysts can be easily removed from the reaction mixture by simple filtration and can often be reused, which also aligns with green chemistry principles.[1][6]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and their impact on product yield, allowing for easier comparison of different synthetic approaches.

Table 1: Effect of Catalyst on the Synthesis of 2-Substituted Benzimidazoles

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneMethanolReflux2440[1]
p-TsOHEthanolReflux685[1]
NH₄ClChloroformRoom Temp492[1]
Cobalt (II) acetylacetoneMethanolRoom Temp0.5-280-97[4]
Au/TiO₂CHCl₃:MeOH (3:1)25296[6]
MgO@DFNSEthanolRoom Temp495[1]

Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis using Er(OTf)₃

SolventTemperature (°C)Time (min)Yield (%)
Ethyl lactateRoom Temp1200
Ethyl lactate601203.9
Ethyl lactate10012015.3
Water6012059.6
Water10012089.7
Water (MW irradiation)60599.9
Data derived from a study on the synthesis of 1,2-disubstituted benzimidazoles.[5]

Experimental Protocols

Below are detailed methodologies for key benzimidazole synthesis experiments.

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole

This protocol describes the synthesis of the parent benzimidazole from o-phenylenediamine and formic acid.[9][10]

  • Materials:

    • o-phenylenediamine (0.5 mole, 54 g)

    • 90% formic acid (0.75 mole, 32 mL)

    • 10% sodium hydroxide solution

    • Decolorizing carbon (e.g., Norite)

  • Procedure:

    • In a 500-mL round-bottom flask, combine o-phenylenediamine and 90% formic acid.

    • Heat the mixture in a water bath at 100°C for two hours.

    • After cooling, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.

    • Collect the crude benzimidazole by suction filtration and wash it with cold water.

    • For purification, dissolve the crude product in boiling water (approximately 750 mL).

    • Add about 2 g of decolorizing carbon and digest for 15 minutes.

    • Filter the hot solution rapidly through a pre-heated filter.

    • Cool the filtrate to 10–15°C to crystallize the product.

    • Filter the white product, wash with a small amount of cold water, and dry at 100°C.

  • Expected Yield: 83–85%[9]

Protocol 2: Cobalt-Catalyzed Synthesis of 2-Substituted Benzimidazoles

This method provides a facile and efficient synthesis at room temperature.[4]

  • Materials:

    • Substituted o-phenylenediamine (1.05 mmol)

    • Aldehyde (1 mmol)

    • Cobalt (II) acetylacetone (0.05 mmol)

    • Methanol (5 mL)

    • Ethyl acetate

  • Procedure:

    • In a 25-mL round-bottom flask, add the aldehyde, substituted o-phenylenediamine, and methanol.

    • Add cobalt (II) acetylacetone to the solution and stir at room temperature for the appropriate time (typically 0.5-2 hours, monitor by TLC).

    • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic phase with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from hot methanol to get the pure benzimidazole.

  • Expected Yield: 80-97%[4]

Visualizations

The following diagrams illustrate key workflows and mechanisms in benzimidazole synthesis.

Benzimidazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General workflow for benzimidazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure (Purify/Replace) optimize_catalyst Optimize Catalyst: - Screen different catalysts - Adjust catalyst loading check_purity->optimize_catalyst Purity OK optimize_solvent Optimize Solvent: - Perform a solvent screen (e.g., MeOH, EtOH, DMF) optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature & Time: - Adjust temperature - Monitor reaction over time optimize_solvent->optimize_temp_time reassess Re-evaluate Reaction & Purification optimize_temp_time->reassess

Caption: Troubleshooting workflow for low reaction yield.

Phillips_Ladenburg_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_byproduct Byproduct Formation OPD o-phenylenediamine Amide N-Acyl-o-phenylenediamine (Intermediate/Byproduct) OPD->Amide Acid Carboxylic Acid Acid->Amide Cyclization Intramolecular Cyclization & Dehydration Amide->Cyclization Diacyl Diacylated Byproduct Amide->Diacyl Excess Acid/ Harsh Conditions Benzimidazole 2-Substituted Benzimidazole (Product) Cyclization->Benzimidazole

Caption: Phillips-Ladenburg reaction mechanism and byproduct pathway.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives, focusing on their validation through various bioactivity assays. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a structured overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity data for select derivatives of this compound and a closely related series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids.

Table 1: 5-HT Receptor Binding Affinity and In Vivo Potency of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic Acid Derivatives

Compound IDReceptor TargetAssay TypeParameterValue
Derivative A 5-HT3Radioligand BindingKi3.8 nM
5-HT3von Bezold-Jarisch Reflex (in vivo, rat)ED501.0 nM/kg (i.v.)
Derivative B 5-HT4Radioligand BindingKi6.7 - 75.4 nM
5-HT4Functional Assay (rat esophagus)pKb6.19 - 7.73

Table 2: Anti-proliferative Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives against Breast Cancer Cell Lines

Compound IDCell LineAssay TypeParameterValue (µM)
Derivative C MCF-7Anti-proliferativeGI500.18
MDA-MB-231Anti-proliferativeGI504.09
MDA-MB-468Anti-proliferativeGI506.23

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.

5-HT3 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the 5-HT3 receptor.

  • Radioligand: [3H]-GR65630, a potent 5-HT3 receptor antagonist.

  • Tissue Preparation: Membranes are prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat cerebral cortex). Cells or tissue are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Total Binding: Membranes + Radioligand

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a non-labeled 5-HT3 antagonist (e.g., granisetron) to saturate the receptors.

    • Specific Binding: Total Binding - Non-specific Binding

  • Incubation: The mixture is incubated, for example, for 60 minutes at room temperature, to allow binding to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Von Bezold-Jarisch Reflex Assay in Rats

This in vivo assay assesses the 5-HT3 receptor antagonist activity of a compound by measuring its ability to inhibit the bradycardia induced by a 5-HT3 receptor agonist.

  • Animals: Adult male Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds, and the carotid artery is cannulated for blood pressure and heart rate monitoring.

  • Procedure:

    • A baseline heart rate is established.

    • The test compound (potential antagonist) is administered intravenously at various doses.

    • After a set period, a 5-HT3 receptor agonist (e.g., phenylbiguanide) is injected intravenously to induce the von Bezold-Jarisch reflex, characterized by a sharp decrease in heart rate (bradycardia).

  • Data Analysis: The dose of the test compound that produces a 50% inhibition of the agonist-induced bradycardia is determined and expressed as the ED50 value.

In Vitro Anti-proliferative Assay (MTT Assay)

This cell-based assay evaluates the cytotoxic or cytostatic effects of a compound on cancer cells.

  • Cell Lines: Human breast cancer cell lines such as MCF-7, MDA-MB-231, and MDA-MB-468 are commonly used.

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a further few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (GI50) is calculated.[1][2]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for the validation of bioactivity assays.

G cluster_receptor 5-HT3 Receptor Signaling cluster_antagonist Serotonin Serotonin Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Channel Ion Channel Opening Receptor->Ion_Channel Cation_Influx Na+, Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Response Neuronal Excitation Depolarization->Response Antagonist 2-oxo-benzimidazole derivative (Antagonist) Antagonist->Receptor Blocks Binding

Caption: 5-HT3 Receptor Signaling Pathway.

G cluster_receptor 5-HT4 Receptor Signaling Serotonin Serotonin Receptor 5-HT4 Receptor (GPCR) Serotonin->Receptor Binds G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: 5-HT4 Receptor Signaling Pathway.

G cluster_pathway Simplified MCF-7 Proliferation Signaling cluster_inhibitor GF Growth Factors GFR Growth Factor Receptors GF->GFR PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT MAPK MAPK/ERK Pathway GFR->MAPK Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle MAPK->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibitor 2-phenyl-benzimidazole derivative (Inhibitor) Inhibitor->Cell_Cycle Inhibits

Caption: MCF-7 Breast Cancer Cell Proliferation Pathways.

G cluster_workflow General Experimental Workflow Start Compound Synthesis (2-oxo-benzimidazole derivatives) Assay_Selection Selection of Bioactivity Assays (e.g., Receptor Binding, Cell-based) Start->Assay_Selection Protocol_Dev Protocol Development & Optimization Assay_Selection->Protocol_Dev Data_Acquisition Quantitative Data Acquisition (e.g., Ki, ED50, GI50) Protocol_Dev->Data_Acquisition Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion on Bioactivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Bioactivity Validation.

References

A Comparative Guide to 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. The benzimidazole scaffold has emerged as a privileged structure in the design of novel kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the kinase hinge region. This guide provides a comparative analysis of derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid and other prominent kinase inhibitors, focusing on their activity against key oncogenic kinases such as VEGFR-2, Tie-2, and AXL.

While direct comparative studies on this compound derivatives are limited, this guide draws upon data from structurally related benzimidazole compounds to provide a valuable reference for researchers and drug development professionals.

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro inhibitory activities (IC50) of various benzimidazole derivatives and established kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity against VEGFR-2

Compound ClassSpecific Derivative/DrugVEGFR-2 IC50 (nM)Reference
Benzimidazole-Urea Compound Example 13.5[1][2]
Benzimidazole-Oxadiazole Compound 4c475[3]
Benzimidazole-Oxadiazole Compound 4d618[3]
Multi-kinase Inhibitor Sunitinib80[4][5]
Multi-kinase Inhibitor Sorafenib90[6]

Table 2: Inhibitory Activity against Tie-2

Compound ClassSpecific Derivative/DrugTie-2 IC50 (nM)Reference
Benzimidazole-Urea Compound Example 2<10[1][2]
Multi-kinase Inhibitor ---

Table 3: Inhibitory Activity against AXL Kinase

Compound ClassSpecific Derivative/DrugAXL IC50 (nM)Reference
Benzimidazole Derivative Bemcentinib (BGB324)14[7][8]
Multi-kinase Inhibitor TP-090315[9]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the signaling pathways targeted by these kinase inhibitors.

Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_inhibitors_vegfr VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzimidazole_VEGFR Benzimidazole Derivatives Benzimidazole_VEGFR->VEGFR2 Inhibit Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibit Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibit

Caption: VEGFR-2 signaling pathway and points of inhibition.

AXL_Signaling_Pathway cluster_AXL AXL Signaling cluster_inhibitors_axl Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AXL PI3K AXL->PI3K_AXL ERK_AXL ERK AXL->ERK_AXL STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT_AXL AKT PI3K_AXL->AKT_AXL EMT Epithelial-Mesenchymal Transition, Survival, Metastasis AKT_AXL->EMT ERK_AXL->EMT STAT3->EMT NFkB->EMT Bemcentinib Bemcentinib Bemcentinib->AXL Inhibit

Caption: AXL signaling pathway and point of inhibition.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays. Specific details may vary based on the commercial kit or laboratory-specific procedures.

VEGFR-2 Kinase Assay Protocol

This protocol is adapted from commercially available luminescent kinase assay kits.

Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption, measured as an increase in luminescence, corresponds to kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 96-well white microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: To each well of a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound dilution

    • Substrate solution

    • Recombinant VEGFR-2 enzyme

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the remaining ATP.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction Mixture Compound_Prep->Reaction_Setup Add_Enzyme Add Kinase Enzyme Reaction_Setup->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection Add Detection Reagent Incubate->Add_Detection Read_Signal Read Luminescence Add_Detection->Read_Signal Analyze Calculate IC50 Read_Signal->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase assay.

Tie-2 Kinase Assay Protocol

The protocol for a Tie-2 kinase assay is similar to the VEGFR-2 assay, with the primary difference being the use of recombinant human Tie-2 enzyme.[10]

AXL Kinase Assay Protocol

The protocol for an AXL kinase assay also follows the same general principles.[11] Key components include recombinant human AXL enzyme and a suitable substrate.[11]

Conclusion

Derivatives of the benzimidazole scaffold show significant promise as inhibitors of key oncogenic kinases. While data specifically on this compound derivatives is still emerging, related compounds have demonstrated potent inhibition of VEGFR-2 and Tie-2. Comparison with established multi-kinase inhibitors like Sunitinib and Sorafenib, and selective inhibitors like Bemcentinib, provides a benchmark for future drug discovery efforts. The experimental protocols and pathway diagrams included in this guide offer a practical framework for researchers engaged in the development of novel kinase inhibitors. Further investigation into the specific structure-activity relationships of the 2-oxo-benzimidazole core is warranted to fully explore its therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxo-2,3-dihydro-1H-benzo[d]imidazole, also known as benzimidazolone, core is a privileged scaffold in medicinal chemistry. The addition of a carboxylic acid group at the 5-position provides a key handle for derivatization, leading to a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, focusing on their anticancer, antimicrobial, and serotonin receptor modulating activities.

Anticancer Activity

Derivatives of this scaffold have shown promising anticancer properties, notably through the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

A series of benzimidazole carboxamide derivatives have been synthesized and evaluated for their PARP-1 and PARP-2 inhibitory activities.[1][2] The core structure involves modifications at the N-1 and N-3 positions of the benzimidazolone ring system, often replacing the carboxylic acid at C-5 with a carboxamide group, which is crucial for interaction with the target enzyme.

Table 1: PARP Inhibition and Cytotoxicity of Benzimidazole Carboxamide Derivatives

CompoundR Group on Pyrrolidine NitrogenPARP-1 IC50 (nM)PARP-2 IC50 (nM)MDA-MB-436 IC50 (µM)CAPAN-1 IC50 (µM)
5cj 3-(4-Chlorophenyl)-3-oxopropyl~4~417.411.4
5cp Structure not fully specified in abstract~4~419.815.5
Veliparib (Reference) -~4~4>25>25
Olaparib (Reference) --->25>25

Data sourced from Molecules (2019).[1][2]

The data indicates that compounds 5cj and 5cp exhibit potent inhibition of both PARP-1 and PARP-2, with IC50 values around 4 nM, comparable to the reference drug Veliparib.[1][2] Notably, these compounds demonstrated superior in vitro cytotoxicity against the BRCA-1 mutated breast cancer cell line (MDA-MB-436) and the BRCA-2 mutated pancreatic cancer cell line (CAPAN-1) compared to both Veliparib and Olaparib.[1][2] The structure-activity relationship suggests that the introduction of a side chain on the five-membered cyclic amine is beneficial for activity.[1]

Another study explored symmetrical diacetate and arylideneacetohydrazide derivatives of the 2-oxo-1H-benzo[d]imidazole core for their anticancer effects against colon (HCT-116) and cervical (HeLa) cancer cells.[3]

Table 2: Anticancer Activity of Arylideneacetohydrazide Derivatives

CompoundR Group on ArylideneHCT-116 IC50 (µM)HeLa IC50 (µM)
6a 4-methoxybenzylidene29.5 ± 4.5357.1 ± 6.7
6b Unspecified in abstract57.9 ± 7.0165.6 ± 6.63
6c 4-nitrobenzylidene40.6 ± 5.4233.8 ± 3.54

Data sourced from Molecules (2022).[3]

These compounds induced apoptotic cell death in cancer cells with minimal effect on non-cancerous HEK-293 cells, indicating a favorable safety profile.[3] The SAR suggests that substituents on the arylidene ring influence the potency against different cell lines. For instance, the 4-nitrobenzylidene derivative (6c ) was most potent against HeLa cells, while the 4-methoxybenzylidene derivative (6a ) was most effective against HCT-116 cells.[3]

Experimental Protocols

PARP Inhibition Assay: The PARP-1 and PARP-2 inhibition assays were carried out using a commercially available kit. Compounds were tested at various concentrations to determine the IC50 values. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP enzymes. The signal is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[1]

Cell Proliferation Assay (MTT Assay): Human cancer cell lines (MDA-MB-436, CAPAN-1, HCT-116, HeLa) and a non-cancerous cell line (HEK-293) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells, from which IC50 values were calculated.[1][3]

DAPI Staining for Apoptosis: Cancer cells were treated with the synthesized compounds. After treatment, the cells were fixed, permeabilized, and stained with DAPI (4',6-diamidino-2-phenylindole). The nuclear morphology of the cells was observed under a fluorescence microscope. The presence of condensed or fragmented nuclei was indicative of apoptosis.[3]

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Polymer Synthesis PARP->PAR uses Apoptosis Apoptosis / Cell Death PARP->Apoptosis NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Benzimidazole Derivative (PARP Inhibitor) Inhibitor->PARP Inhibits Inhibitor->Apoptosis SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis start 2-Oxo-benzimidazole -5-carboxylic Acid Core deriv Derivatization (e.g., N-acylation, amidation) start->deriv purify Purification & Characterization deriv->purify anticancer Anticancer Assays (PARP, MTT) purify->anticancer antimicrobial Antimicrobial Assays (MIC, EC50) purify->antimicrobial serotonin Receptor Binding Assays (Ki) purify->serotonin data Data Collection (IC50, MIC, Ki) anticancer->data antimicrobial->data serotonin->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead SAR_Logic_5HT4 cluster_core Benzimidazolone Core cluster_modifications Key Structural Modifications cluster_activity Pharmacological Activity Core 2-Oxo-benzimidazole- 1-carboxamide N3_Sub N-3 Substituent Core->N3_Sub Piperazine_Sub 4-Piperazine Substituent Core->Piperazine_Sub Antagonist Antagonist Activity N3_Sub->Antagonist Ethyl / Cyclopropyl Agonist Partial Agonist Activity N3_Sub->Agonist Isopropyl Piperazine_Sub->Antagonist Butyl induces switch back to Antagonism Agonist->Piperazine_Sub Methyl favors Agonism

References

A Comparative Guide to the In Vitro Anticancer Potential of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel anticancer agents. Its structural similarity to endogenous purines allows for interaction with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in vitro evaluation of derivatives based on the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid core, with a focus on their anticancer properties. We present a comparative analysis of their cytotoxic effects, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

One study focused on symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate and its arylideneacetohydrazide derivatives, providing insights into the activity of compounds with the 2-oxo-benzimidazole core.[1] Another relevant study explored a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, which, while not possessing the 2-oxo group, offers a valuable comparison of modifications at the carboxamide position.[2]

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
6a 2-Oxo-benzimidazole core with di(4-methoxybenzylidene) acetohydrazide substituents at N1 and N3HCT-116 (Colon)29.5 ± 4.53[1]
HeLa (Cervical)57.1 ± 6.7[1]
6b 2-Oxo-benzimidazole core with di(4-fluorobenzylidene) acetohydrazide substituents at N1 and N3HCT-116 (Colon)57.9 ± 7.01[1]
HeLa (Cervical)65.6 ± 6.63[1]
6c 2-Oxo-benzimidazole core with di(4-nitrobenzylidene) acetohydrazide substituents at N1 and N3HCT-116 (Colon)40.6 ± 5.42[1]
HeLa (Cervical)33.8 ± 3.54[1]
5o N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15 ± 0.01[2]
SW480 (Colon)3.68 ± 0.59[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these benzimidazole derivatives are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following treatment, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection: DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit characteristic nuclear condensation and fragmentation.

  • Cell Treatment and Fixation: Cells are grown on coverslips and treated with the test compounds. After incubation, the cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of 4% paraformaldehyde.

  • Permeabilization: The fixed cells are permeabilized with a solution of 0.1% Triton X-100 in PBS to allow the dye to enter the cells.

  • DAPI Staining: The cells are then incubated with a DAPI staining solution in the dark.

  • Microscopy: After washing to remove excess stain, the coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic nuclei appear smaller, more condensed, and often fragmented compared to the large, uniformly stained nuclei of healthy cells.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of 2-Oxo-benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity apoptosis Apoptosis Assays (e.g., DAPI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle mechanism Mechanism of Action Studies cell_cycle->mechanism ic50 IC50 Determination mechanism->ic50 sar Structure-Activity Relationship (SAR) ic50->sar pathway Signaling Pathway Elucidation sar->pathway

Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer drug candidates.

Signaling Pathways

Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the induction of both intrinsic and extrinsic apoptotic pathways, often triggered by cellular stress such as the generation of reactive oxygen species (ROS).[1]

G cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling cluster_extrinsic Extrinsic Pathway benzimidazole 2-Oxo-benzimidazole Derivative ros Reactive Oxygen Species (ROS) benzimidazole->ros jnk JNK Pathway Activation ros->jnk dr5 Death Receptor 5 (DR5) Upregulation ros->dr5 bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) jnk->bcl2 mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Cascade Activation (Caspase-9, Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis caspase8 Caspase-8 Activation dr5->caspase8 caspase8->caspases

Caption: A simplified diagram of the ROS-mediated apoptotic signaling pathway often induced by benzimidazole derivatives in cancer cells.

References

kinase selectivity profiling of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various kinases. This guide provides a comparative analysis of the kinase selectivity profiles of substituted benzimidazole derivatives, offering insights into their potential as therapeutic agents. Due to the limited availability of extensive public data on the specific kinase selectivity of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives, this guide will focus on publicly available data for closely related benzimidazole-based kinase inhibitors and compare them against established, clinically relevant kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of representative benzimidazole derivatives against several key oncogenic kinases. For comparative purposes, the selectivity profiles of well-established kinase inhibitors—Roscovitine (a CDK inhibitor), Erlotinib (an EGFR inhibitor), and Lapatinib (a dual EGFR/HER2 inhibitor)—are also presented.

Table 1: Kinase Inhibition Profile of Benzimidazole Derivatives and a Reference CDK2 Inhibitor.

CompoundTarget KinaseIC50 (nM)
Benzimidazole Derivative 6h EGFR73.2[1]
HER223.2[1]
CDK2 284 [1]
Benzimidazole Derivative 6i EGFR30.1[1]
HER228.3[1]
CDK2 364 [1]
Roscovitine (Reference) CDK2/cyclin A 700 [2][3]
CDK1/cyclin B650[2][3]
CDK5/p35160-200[2][3]
CDK7500[4]
CDK9800[4]

Note: Benzimidazole derivatives 6h and 6i are (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides and not this compound derivatives. This data is presented as a relevant example of kinase inhibition by a benzimidazole scaffold.

Table 2: Kinase Inhibition Profile of Benzimidazole Derivatives and Reference EGFR/HER2 Inhibitors.

CompoundTarget KinaseIC50 (nM)
Benzimidazole Derivative 6h EGFR 73.2 [1]
HER2 23.2 [1]
CDK2284[1]
Benzimidazole Derivative 6i EGFR 30.1 [1]
HER2 28.3 [1]
CDK2364[1]
Erlotinib (Reference) EGFR 2 [5][6]
HER21890[6]
Lapatinib (Reference) EGFR 10.8 [7]
HER2 9.2 [7]
ErbB4367[7]

Experimental Protocols

The determination of kinase inhibition profiles is crucial for understanding the potency and selectivity of a compound. Below is a generalized methodology for a typical in vitro kinase assay used to generate the data presented above.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or in a system with a detectable product (e.g., ADP)

  • Test compounds (benzimidazole derivatives and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or luciferase/luciferin reagents for ADP-Glo™ assays)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Reaction Setup: The kinase, its specific substrate, and the test compound are added to the wells of the assay plate and incubated for a short period.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection of Kinase Activity:

    • Radiometric Assay: The phosphorylated substrate is captured on a membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified in a subsequent reaction that couples ADP to a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Molecular Context

To better understand the biological relevance of inhibiting these kinases, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G CDK2 in the Cell Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 promotes activation E2F E2F pRb->E2F inhibits E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor Benzimidazole Derivative (e.g., Compound 6i) Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified diagram of the role of CDK2 in the G1/S phase transition of the cell cycle.

G Kinase Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Benzimidazole Derivative) Plate Assay Plate Incubation (Kinase + Compound + Substrate + ATP) Compound->Plate KinasePanel Panel of Purified Kinases KinasePanel->Plate AssayReagents Substrates, ATP, Buffers AssayReagents->Plate Detection Signal Detection (e.g., Luminescence, Radioactivity) Plate->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.

References

A Comparative Efficacy Analysis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Based Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of antagonists based on the 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid scaffold. The focus is on their activity as potent antagonists for the 5-HT3 receptor, a key target in the management of nausea and vomiting. For a broader perspective, this guide also includes comparative data on other benzimidazole-based antagonists targeting the TRPV1 receptor, another important target in pain and inflammation research.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of selected benzimidazole-based antagonists. Direct comparison between compounds should be made with caution, as experimental conditions may vary across different studies.

Table 1: In Vitro Efficacy of this compound Based 5-HT3 Receptor Antagonists

CompoundTarget ReceptorAssay TypeRadioligandTest SystemEfficacy (Ki)
DA-62155-HT3Radioligand Binding[3H]ICS 205930Rat Cerebral Cortex Homogenate3.8 nM[1]
Lerisetron5-HT3Radioligand BindingNot SpecifiedNot SpecifiedpKi = 9.2

Table 2: In Vivo Efficacy of this compound Based 5-HT3 Receptor Antagonists

CompoundTarget ReceptorIn Vivo ModelRoute of AdministrationEfficacy (ED50/Effective Dose)
DA-62155-HT35-HT-induced von Bezold-Jarisch reflex in ratsIntravenous (i.v.)1 nM/kg[1]
Lerisetron5-HT3Ipecacuanha-induced emesis in healthy volunteersOral20 mg (effective up to 12 hours)
Lerisetron5-HT3Ipecacuanha-induced emesis in healthy volunteersIntravenous (i.v.)18 mg (reduced emetic episodes by 75%)

Table 3: Efficacy of a Benzimidazole-Based TRPV1 Antagonist for Comparison

CompoundTarget ReceptorAssay TypeTest SystemEfficacy (IC50/Ki)In Vivo ModelEfficacy (ED80)
MavatrepTRPV1Capsaicin-induced Ca2+ influxRecombinant human TRPV1 channelsIC50 = 4.6 nMCarrageenan-induced thermal hypersensitivity0.5 mg/kg

Signaling Pathways

Understanding the mechanism of action of these antagonists requires knowledge of the signaling pathways they modulate.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuron and initiation of a nerve impulse. 5-HT3 antagonists competitively block the binding of serotonin, thus preventing channel opening and subsequent neuronal excitation.

G cluster_membrane Cell Membrane 5HT3R 5-HT3 Receptor Channel_Open Ion Channel Opening 5HT3R->Channel_Open Activates Serotonin Serotonin (5-HT) Serotonin->5HT3R Binds Antagonist 2-oxo-... Antagonist Antagonist->5HT3R Blocks Cation_Influx Na+ / Ca2+ Influx Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal Signal Transmission Depolarization->Signal

5-HT3 Receptor Signaling Pathway
TRPV1 Receptor Signaling Pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel activated by various stimuli, including capsaicin, heat, and protons. Activation leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain. TRPV1 antagonists block the activation of this channel.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Channel_Open Channel Opening TRPV1->Channel_Open Activates Capsaicin Capsaicin Capsaicin->TRPV1 Binds Antagonist Benzimidazole Antagonist Antagonist->TRPV1 Blocks Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

TRPV1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay ([³H]ICS 205930) for 5-HT3 Receptor Affinity

This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT3 receptor.

1. Materials:

  • Membrane Preparation: Homogenate from rat cerebral cortex.

  • Radioligand: [³H]ICS 205930.

  • Test Compound: this compound based antagonist (e.g., DA-6215).

  • Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., tropisetron).

  • Assay Buffer: Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

2. Procedure:

  • Incubate the rat cerebral cortex membrane homogenate with various concentrations of the test compound and a fixed concentration of [³H]ICS 205930.

  • Parallel incubations are performed in the presence of a high concentration of a non-labeled 5-HT3 antagonist to determine non-specific binding.

  • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

G Start Start Prepare Prepare Membrane Homogenate, Radioligand, and Test Compound Start->Prepare Incubate Incubate Membrane, Radioligand, and varying concentrations of Test Compound Prepare->Incubate Incubate_NSB Incubate for Non-Specific Binding (with excess unlabeled antagonist) Prepare->Incubate_NSB Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Incubate_NSB->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calculate Calculate IC50 and Ki Count->Calculate End End Calculate->End

Radioligand Binding Assay Workflow
In Vivo von Bezold-Jarisch Reflex Assay in Rats

This in vivo assay assesses the functional antagonism of 5-HT3 receptors. The von Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension, which can be induced by 5-HT.

1. Animals:

  • Anesthetized adult rats.

2. Procedure:

  • Anesthetize the rat and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Administer the test antagonist (e.g., DA-6215) intravenously at various doses.

  • After a set period, induce the von Bezold-Jarisch reflex by administering a bolus injection of serotonin (5-HT).

  • Measure the change in heart rate and blood pressure.

  • The dose of the antagonist that produces a 50% inhibition of the 5-HT-induced bradycardia is determined as the ED50.

Capsaicin-Induced Ca2+ Influx Assay in a Cellular System

This functional assay measures the ability of a TRPV1 antagonist to block capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.

1. Materials:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Agonist: Capsaicin.

  • Test Compound: TRPV1 antagonist (e.g., Mavatrep).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium.

  • Fluorescence Plate Reader or Microscope.

2. Procedure:

  • Plate the TRPV1-expressing cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of the TRPV1 antagonist.

  • Stimulate the cells with a fixed concentration of capsaicin.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye.

  • The concentration of the antagonist that inhibits 50% of the capsaicin-induced calcium influx is determined as the IC50.

Logical Relationship: From In Vitro Screening to In Vivo Efficacy

The development of a novel antagonist typically follows a logical progression from initial in vitro screening to in vivo validation. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive animal studies.

G HTS High-Throughput Screening (e.g., Radioligand Binding) Hit_ID Hit Identification (Potent Binders) HTS->Hit_ID Func_Assay In Vitro Functional Assay (e.g., Ca2+ Influx) Hit_ID->Func_Assay Lead_Select Lead Selection (Functional Antagonists) Func_Assay->Lead_Select PK_Studies Pharmacokinetic Studies (ADME) Lead_Select->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Model (e.g., von Bezold-Jarisch Reflex) PK_Studies->In_Vivo_Efficacy Lead_Opt Lead Optimization (Structure-Activity Relationship) In_Vivo_Efficacy->Lead_Opt Feedback Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev Successful Candidate Lead_Opt->HTS Iterative Improvement

References

Comparative Guide to the Mechanism of Action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanisms of action for various derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid and its structural isomers. The information is compiled from preclinical studies and is intended to facilitate drug discovery and development efforts by providing objective comparisons of biological activity and detailed experimental methodologies.

Anticancer Activity

Derivatives of the 2-oxo-1H-benzo[d]imidazole scaffold have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Induction of Apoptosis

Certain arylideneacetohydrazide derivatives of 2-oxo-1H-benzo[d]imidazole have been shown to exert a strong antiproliferative effect on cancer cell lines, leading to apoptotic cell death.[1]

Quantitative Data: Anticancer Activity of 2-Oxo-1H-benzo[d]imidazole Derivatives

CompoundCell LineIC50 (µM)Reference
6aHCT-116 (Colon Cancer)29.5 ± 4.53[1]
6bHCT-116 (Colon Cancer)57.9 ± 7.01[1]
6cHCT-116 (Colon Cancer)40.6 ± 5.42[1]
6aHeLa (Cervical Cancer)57.1 ± 6.7[1]
6bHeLa (Cervical Cancer)65.6 ± 6.63[1]
6cHeLa (Cervical Cancer)33.8 ± 3.54[1]

Experimental Protocols

  • MTT Assay for Cell Viability:

    • Cancer cells (HCT-116 or HeLa) were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of the synthesized benzimidazole derivatives and incubated for another 48 hours.

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 values were then calculated.[1]

  • DAPI Staining for Apoptosis:

    • Cancer cells were treated with the benzimidazole derivatives for 48 hours.

    • The cells were then fixed and stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

    • The stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by characteristic morphological changes, such as chromatin condensation and nuclear fragmentation.[1]

Logical Relationship: From Compound to Apoptosis

compound 2-Oxo-benzoimidazole Derivative cellular_uptake Cellular Uptake compound->cellular_uptake Treatment cancer_cell Cancer Cell (e.g., HCT-116, HeLa) downstream_events Induction of Downstream Apoptotic Events cancer_cell->downstream_events cellular_uptake->cancer_cell apoptosis Apoptosis downstream_events->apoptosis

Caption: Workflow of apoptosis induction by 2-oxo-benzoimidazole derivatives.

Fatty Acid Synthase (FASN) Inhibition

A series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers. Inhibition of FASN leads to cell cycle arrest and apoptosis.

Quantitative Data: FASN Inhibition and Cytotoxicity

CompoundFASN IC50 (µM)HCT-116 IC50 (µM)Caco-2 IC50 (µM)MCF-7 IC50 (µM)Reference
CTL-063 ± 0.25Not specifiedNot specifiedNot specified[2]
CTL-122.5 ± 0.25Not specifiedNot specifiedNot specified[2]
Orlistat (control)13.5 ± 1.0Not specifiedNot specifiedNot specified[2]

Experimental Protocols

  • FASN Inhibition Assay: The inhibitory activity of the compounds against FASN was determined using a commercially available FASN inhibitor screening assay kit. The assay measures the reduction of NADPH, a cofactor in the fatty acid synthesis pathway, which can be monitored spectrophotometrically.

  • Western Blot Analysis: HCT-116 cells were treated with the compounds for a specified time. Cell lysates were then prepared and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with antibodies specific for FASN, caspase-9, Bax, and Bcl-xL to observe changes in their expression levels.[2]

  • Cell Cycle Analysis: HCT-116 cells treated with the compounds were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M).[2]

Signaling Pathway: FASN Inhibition Leading to Apoptosis

compound Benzimidazole-5-carboxamide Derivative fasn FASN compound->fasn Inhibition lipogenesis De Novo Lipogenesis fasn->lipogenesis Catalyzes cell_cycle_arrest Cell Cycle Arrest (Sub-G1/S phase) fasn->cell_cycle_arrest Leads to bax Bax (Pro-apoptotic) fasn->bax Upregulates bcl_xl Bcl-xL (Anti-apoptotic) fasn->bcl_xl Downregulates cancer_cell cancer_cell lipogenesis->cancer_cell Supports Proliferation apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase9 Caspase-9 bax->caspase9 bcl_xl->caspase9 caspase9->apoptosis

Caption: FASN inhibition pathway by benzimidazole-5-carboxamide derivatives.

Serotonin Receptor Modulation

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been investigated as modulators of serotonin receptors, specifically as antagonists of the 5-HT3 receptor and as partial agonists or antagonists of the 5-HT4 receptor.

Quantitative Data: 5-HT Receptor Affinity and Activity

CompoundReceptorKᵢ (nM)pKₑActivityReference
12a (DA 6215)5-HT33.8-Antagonist[3]
5a5-HT4≥ 38.9-Partial Agonist (i.a. = 0.94)[4][5]
5h5-HT4-7.94Antagonist[4][5]

Experimental Protocols

  • Radioligand Binding Assay (5-HT3 Receptor):

    • Membranes from rat cerebral cortex were incubated with the radioligand [³H]ICS 205-930 and varying concentrations of the test compounds.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • The Ki values were calculated from the IC50 values obtained from the competition curves.[3]

  • Functional Assay (5-HT4 Receptor):

    • Rat esophageal tunica muscularis mucosae (TMM) preparations were precontracted with carbachol.

    • The ability of the compounds to induce relaxation (agonist activity) or to inhibit the relaxation induced by a reference agonist (antagonist activity) was measured.

    • For antagonists, the pKb values were determined. For partial agonists, the intrinsic activity (i.a.) was calculated relative to a full agonist.[4][5]

Experimental Workflow: 5-HT Receptor Activity Screening

synthesis Compound Synthesis binding_assay Radioligand Binding Assay (e.g., [³H]ICS 205-930) synthesis->binding_assay functional_assay Functional Assay (e.g., Rat Esophageal TMM) synthesis->functional_assay determine_ki Determine Kᵢ binding_assay->determine_ki determine_activity Determine Agonist/Antagonist Activity (pKₑ, i.a.) functional_assay->determine_activity sar Structure-Activity Relationship (SAR) Analysis determine_ki->sar determine_activity->sar

Caption: Workflow for screening 5-HT receptor modulators.

References

Comparative Analysis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid. The information is compiled from published studies to assist in understanding the selectivity and potential off-target effects of this class of compounds. The data presented herein is crucial for structure-activity relationship (SAR) studies and for guiding the development of more selective therapeutic agents.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of selected this compound derivatives against various receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki) and Functional Activity (ED50) of 5-HT3 Receptor Antagonists

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (ED50, nM/kg iv)Reference CompoundReference Ki (nM)Reference ED50 (nM/kg iv)
12a (DA 6215) 5-HT33.81ICS 20593022.1

Data sourced from a study on potent 5-HT3 receptor antagonists[1].

Table 2: Binding Affinity (Ki) and Functional Activity (pKb/i.a.) of 5-HT4 Receptor Ligands

Compound3-Substituent4-Piperazine Substituent5-HT4 Ki (nM)5-HT3 Ki (nM)D2 Ki (nM)5-HT4 Functional Activity
5a IsopropylMethyl≥ 38.9>1000>1000Partial Agonist (i.a. = 0.94)
5h IsopropylButyl---Antagonist (pKb = 7.94)
5r IsopropylN-Butyl quaternization of 5a66.3--Partial Agonist (i.a. = 0.93)
Ethyl/Cyclopropyl SeriesEthyl or CyclopropylVarious6.7 - 75.4>1000>1000Antagonist (pKb = 6.19 - 7.73)

Data from a study on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT4 receptor.

Table 3: Growth Inhibitory Activity of Benzimidazole-5-carboxylic Acid Derivatives

CompoundTargetActivityComparison
6, 8 Topoisomerase IIInhibited at 10x lower concentration than etoposideSimilar growth-inhibitory pattern to etoposide and doxorubicin

Data from a study on the antitumor activity of novel benzimidazole-5-carboxylic acid derivatives[2].

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

Radioligand Binding Assays

This technique was utilized to determine the binding affinity (Ki) of the compounds for their respective receptors (e.g., 5-HT3, 5-HT4, D2). The general protocol involves:

  • Membrane Preparation: Homogenization of tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for 5-HT3) in a suitable buffer.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ICS 205930 for 5-HT3) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays were employed to assess the biological activity of the compounds as agonists, antagonists, or partial agonists.

  • Von Bezold-Jarisch Reflex Assay (for 5-HT3 antagonism): This in vivo assay in rats measures the ability of a compound to inhibit the triad of responses (bradycardia, hypotension, and apnea) induced by serotonin (5-HT). The dose that produces a 50% inhibition of the 5-HT-induced reflex is the ED50.[1]

  • Rat Esophageal Tunica Muscularis Mucosae (TMM) Preparation (for 5-HT4 activity): This in vitro assay uses precontracted rat esophageal tissue. The ability of a compound to relax the tissue (agonist activity) or to inhibit the relaxation induced by a known 5-HT4 agonist (antagonist activity) is measured. The intrinsic activity (i.a.) for agonists and the pKb for antagonists are determined.

Topoisomerase II Inhibition Assay

The inhibitory activity against topoisomerase II was evaluated to understand the anticancer potential of certain derivatives. A common method is the relaxation assay:

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase II in the presence of ATP and varying concentrations of the test compound.

  • Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide).

  • Analysis: Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[2]

Visualizations

The following diagrams illustrate the conceptual signaling pathways and a generalized experimental workflow for the cross-reactivity studies of these compounds.

G Conceptual Signaling Pathways cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System cluster_cancer Cancer Cell Proliferation 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Downstream_Signaling_3 Ion Influx (Na+, K+) 5-HT3_Receptor->Downstream_Signaling_3 5-HT4_Receptor 5-HT4 Receptor (G-protein coupled receptor) Downstream_Signaling_4 Gs -> Adenylyl Cyclase -> cAMP 5-HT4_Receptor->Downstream_Signaling_4 D2_Receptor D2 Receptor (G-protein coupled receptor) Downstream_Signaling_D2 Gi -> Decr. Adenylyl Cyclase -> Decr. cAMP D2_Receptor->Downstream_Signaling_D2 Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication & Cell Division Topoisomerase_II->DNA_Replication Derivatives 2-Oxo-benzimidazole -5-carboxylic Acid Derivatives Derivatives->5-HT3_Receptor Antagonism Derivatives->5-HT4_Receptor Agonism/ Antagonism Derivatives->D2_Receptor Potential Cross-reactivity Derivatives->Topoisomerase_II Inhibition

Caption: Potential molecular targets and signaling pathways.

G Experimental Workflow for Cross-Reactivity Screening Start Compound Synthesis Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screening Determine_Affinity Determine Binding Affinity (Ki values) Primary_Screening->Determine_Affinity Target_Panel Panel of Targets (e.g., 5-HT3, 5-HT4, D2) Target_Panel->Primary_Screening Selectivity_Analysis Selectivity Analysis (Compare Ki across targets) Determine_Affinity->Selectivity_Analysis Functional_Assay Functional Assays (e.g., von Bezold-Jarisch, TMM) Selectivity_Analysis->Functional_Assay Determine_Activity Determine Functional Activity (ED50, pKb, i.a.) Functional_Assay->Determine_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Generalized workflow for cross-reactivity studies.

References

Safety Operating Guide

Navigating the Disposal of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, a compound often used in pharmaceutical research. The following procedures are based on general principles of chemical waste management and information from safety data sheets (SDS) of structurally similar compounds.

Hazard Profile and Safety Precautions

Key Safety Information Summary

ParameterRecommendationSource
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Hand Protection Chemical-impermeable gloves.[2]
Body Protection Laboratory coat or apron.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If exposure limits are exceeded, use a full-face respirator.[2][3]
Handling Avoid contact with skin and eyes. Avoid dust formation. Wash hands thoroughly after handling.[1][2]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.[4]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[6]

2. Container Labeling:

  • Clearly label the waste container as "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List any other components of the waste mixture and their approximate percentages.[7]

  • Indicate the date the container was first used for waste accumulation.[7]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

Neutralization of Dilute Solutions:

While some simple carboxylic acids in dilute solutions (<10% v/v) may be neutralized to a pH between 7-9 and disposed of down the drain, this is generally not recommended for complex molecules like this compound without explicit approval from your EHS department.[7][8] The heterocyclic structure may present additional hazards not addressed by simple neutralization.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_contaminated Is the waste mixed with other hazardous chemicals? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container. is_contaminated->collect_separate No collect_mixed Consult EHS for compatible waste stream and container. is_contaminated->collect_mixed Yes label_container Label container with: - 'Hazardous Waste' - Full chemical name(s) - Percentages - Accumulation start date collect_separate->label_container collect_mixed->label_container store_waste Store sealed container in a cool, dry, well-ventilated area. label_container->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and is based on general principles and data from similar compounds. Always consult your institution's specific waste disposal protocols and your Environmental Health & Safety (EHS) department for guidance tailored to your location and circumstances.

References

Comprehensive Safety and Handling Guide for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 23814-14-4). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Standards/Considerations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] A lab coat or impervious gown should be worn.Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[5]
Respiratory Protection Use only outdoors or in a well-ventilated area.[4] If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]A full-face respirator may be necessary if irritation or other symptoms are experienced.
Hand Protection Chemical-resistant, impervious gloves are required.Change gloves regularly and immediately if they are torn, punctured, or contaminated.[7]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Ventilation Verify Ventilation Don PPE->Verify Ventilation Weigh/Measure Weigh/Measure Verify Ventilation->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Handling Workflow Diagram

Step-by-Step Experimental Protocol

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Ensure that eyewash stations and safety showers are close to the workstation location.[3][4]

2. Handling:

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid creating dust.[3]

  • Handling Precautions: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[4][6] Avoid contact with skin, eyes, and clothing.[6]

3. In Case of Exposure:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][4][6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5][6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: Dispose of contents and container to an approved waste disposal plant.[3][4][6] Collect waste in a suitable, labeled container.

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[5]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.